Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prop-1-ene-2-sulfonamide: Chemical Structure, Synthesis, and Pharmacological Utility
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Prop-1-ene-2-sulfonamide (CAS 16325-50-1), often referred to as isopropenyl sulfonamide, represents a critical class of vinyl sulfonamides used in modern drug discovery. Unlike its allylic isomer (prop-2-ene-1-sulfonamide), this molecule features a sulfonamide group directly conjugated to the alkene at the 2-position. This electronic arrangement confers unique electrophilic properties, making it a potent Michael acceptor .
This guide details the structural characteristics, synthetic pathways, and mechanistic utility of prop-1-ene-2-sulfonamide, specifically focusing on its role as a covalent warhead in targeted protein degradation and enzyme inhibition.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a prop-1-ene scaffold substituted at the C2 position with a sulfonamide moiety.[1][2][3][4][5][6][7][8] The conjugation between the
-system of the alkene and the electron-withdrawing sulfonyl group creates a polarized double bond, susceptible to nucleophilic attack.
Nomenclature and Identifiers[2][3][11]
Parameter
Detail
IUPAC Name
Prop-1-ene-2-sulfonamide
Common Synonyms
Isopropenyl sulfonamide; 2-Sulfamoylpropene
CAS Registry Number
16325-50-1
Isomeric Note
Distinct from Prop-2-ene-1-sulfonamide (Allyl sulfonamide, CAS 16325-51-2)
SMILES
CC(=C)S(=O)(=O)N
InChI Key
JHHIBGYNKSWPMJ-UHFFFAOYSA-N
Physicochemical Properties
Data derived from computational models and experimental intermediates.
Property
Value
Significance
Molecular Weight
121.16 g/mol
Fragment-like size, ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Calculated)
~ -0.2 to 0.1
High water solubility; favorable for cytosolic targets.
TPSA
~ 60-68 Ų
Good membrane permeability prediction.
H-Bond Donors
2 ()
Critical for active site recognition.
H-Bond Acceptors
2 ()
Facilitates orientation in protein pockets.
Reactivity
Electrophilic
Michael Acceptor (Covalent modifier).
Synthesis & Manufacturing Protocols
The synthesis of prop-1-ene-2-sulfonamide requires careful handling of the sulfonyl chloride intermediate, which is prone to hydrolysis. The most authoritative route involves the Grignard reaction of 2-bromopropene followed by sulfonyl capture.
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic route via Grignard reagent and sulfuryl chloride capture.[9]
Detailed Experimental Protocol
Based on standard organosulfur synthetic methodologies [1, 2].
Step 1: Formation of Grignard Reagent
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere.
Activation: Add magnesium turnings (1.1 eq) and a crystal of iodine. Cover with anhydrous THF.[10]
Initiation: Add 10% of the 2-bromopropene solution. Heat gently until the reaction initiates (disappearance of iodine color).
Addition: Dropwise add the remaining 2-bromopropene in THF while maintaining a gentle reflux. Stir for 1 hour post-addition.
Step 2: Sulfonylation
Cooling: Cool a solution of sulfuryl chloride (
, 1.2 eq) in hexane/DCM to -10°C.
Coupling: Transfer the Grignard reagent via cannula slowly into the sulfuryl chloride solution. Critical: Keep temperature < 0°C to prevent polymerization or over-reaction.
Workup: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Step 3: Amination
Ammonia Addition: Cool the sulfonyl chloride mixture to -78°C or 0°C.
Reaction: Bubble anhydrous ammonia gas through the solution or add concentrated ammonium hydroxide dropwise.
Purification: Quench with water. Extract with Ethyl Acetate.[10] Wash organic layer with brine, dry over
, and concentrate.[10] Purify via recrystallization (EtOH/Hexane) or silica flash chromatography.
Reactivity & Pharmacological Applications[9]
The defining feature of prop-1-ene-2-sulfonamide is its ability to act as a covalent warhead . In drug design, it targets nucleophilic cysteine residues within a protein's binding pocket.
Mechanism of Action: Michael Addition
Unlike acrylamides (common warheads), the vinyl sulfonamide offers a distinct reactivity profile. The sulfonyl group strongly withdraws electrons, making the terminal carbon (
) highly electrophilic.
Reaction Scheme:
This forms an irreversible covalent bond, permanently inhibiting the target enzyme. This strategy is widely used in:
Kinase Inhibitors: Targeting non-catalytic cysteines to improve selectivity.
Antiviral Agents: HCV Polymerase inhibitors often utilize sulfonamide scaffolds [3].
APJ Receptor Agonists: Used as a building block for heterocyclic cores in cardiovascular drugs [4].
Comparative Reactivity Analysis
Figure 2: Covalent modification mechanism via Michael Addition.
Safety & Handling (SDS Highlights)
As a reactive electrophile, prop-1-ene-2-sulfonamide poses specific hazards. It is a skin and respiratory irritant and a potential sensitizer.
Vertex Pharmaceuticals. (2010). Preparation of Indolobenzazepine Derivatives for HCV Treatment. Patent WO2008146537. (Describes synthesis of prop-1-ene-2-sulfonamide intermediate). Link
BenchChem. (2025).[10] Protocol for Sulfonamide Synthesis from Sulfamoyl Chlorides.[10]Link
Ambeed. (2024). Safety Data Sheet: Prop-1-ene-2-sulfonamide.Link
Bristol-Myers Squibb. (2018). Heteroaryl-substituted Triazoles as APJ Receptor Agonists. Patent WO2018097945. Link
Synthesis, Reactivity, and Safety in Drug Discovery Executive Summary Isopropenyl sulfonamide (CAS 16325-50-1), systematically known as prop-1-ene-2-sulfonamide , is a functionalized vinyl sulfonamide serving as a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Synthesis, Reactivity, and Safety in Drug Discovery
Executive Summary
Isopropenyl sulfonamide (CAS 16325-50-1), systematically known as prop-1-ene-2-sulfonamide , is a functionalized vinyl sulfonamide serving as a critical building block in medicinal chemistry. Unlike its allylic isomer (prop-2-ene-1-sulfonamide), the isopropenyl motif features an
-unsaturated sulfonyl group with a methyl substitution at the -position.
For drug development professionals, this compound represents a strategic "warhead." It functions as a Michael acceptor , capable of forming covalent bonds with nucleophilic amino acid residues (specifically Cysteine) in target proteins. Its steric bulk (compared to unsubstituted vinyl sulfonamides) allows for tunable reactivity, reducing off-target toxicity in Targeted Covalent Inhibitors (TCIs). Additionally, it serves as a precursor for diverse heterocyclic scaffolds via cycloaddition reactions.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
STOT SE 3 (H335): May cause respiratory irritation.[1]
3.2 Handling & Storage Workflow
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The alkene moiety is susceptible to slow polymerization or oxidation if exposed to light and air.
Engineering Controls: Always handle within a certified chemical fume hood.
PPE: Nitrile gloves (double gloving recommended due to electrophilic nature), safety goggles, and lab coat.
3.3 Emergency Response
Skin Contact: Wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG helps solubilize the organic compound better than water alone.
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.
Visualization: Safety & Handling Logic
Caption: Operational safety workflow linking hazard identification to specific handling and emergency protocols.
Technical Application: Synthesis & Reactivity
4.1 Role in Drug Discovery: The "Tunable" Warhead
In the design of Targeted Covalent Inhibitors (TCIs) , the reactivity of the electrophile is paramount.
Unsubstituted Vinyl Sulfonamides: Highly reactive, often leading to indiscriminate binding (off-target toxicity).
Isopropenyl Sulfonamide (CAS 16325-50-1): The
-methyl group introduces steric hindrance at the electrophilic carbon. This dampens reactivity , requiring a more precise orientation within the protein binding pocket to react with a target Cysteine. This increases selectivity for the desired target.
4.2 Mechanism: Michael Addition
The core reactivity involves the nucleophilic attack of a thiol (R-SH) or amine (R-NH2) onto the terminal carbon of the alkene.
4.3 Experimental Protocol: Synthesis of Isopropenyl Sulfonamide Scaffolds
Note: This protocol describes the functionalization of the sulfonamide nitrogen, a common first step before deploying the warhead.
Objective: Synthesis of N-substituted isopropenyl sulfonamide via Sulfonyl Chloride precursor.
Reagents:
Prop-1-ene-2-sulfonyl chloride (Precursor)
Primary Amine (R-NH
) (Drug scaffold)
Triethylamine (Et
N) (Base)
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve the amine (1.0 equiv) and Et
N (1.5 equiv) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.
Addition: Dropwise add Prop-1-ene-2-sulfonyl chloride (1.1 equiv) dissolved in DCM. Critical: Maintain temperature <5°C to prevent polymerization.
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor via TLC (stained with KMnO
to visualize the alkene).
Workup: Quench with 1M HCl (to remove excess amine). Wash organic layer with NaHCO
and Brine.
Purification: Flash column chromatography. Note: Avoid acidic columns if the product is acid-sensitive; silica gel is usually acceptable.
Validation:
1H NMR: Look for characteristic alkene signals: Two singlets (or narrow multiplets) around
5.5–6.5 ppm representing the terminal =CH protons. The methyl group appears as a singlet around 2.1 ppm.
Reactivity Pathway Visualization
The following diagram illustrates the divergent reactivity pathways for CAS 16325-50-1, highlighting its dual utility in covalent inhibition and heterocyclic synthesis.
Caption: Divergent synthetic pathways: Michael addition for biological inhibition vs. Cycloaddition for scaffold construction.
References
National Center for Biotechnology Information (2025). Prop-1-ene-2-sulfonamide (CID 20563296) - PubChem Compound Summary. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Prop-1-ene-2-sulfonamide.[1] Retrieved from [Link]
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine.[7] Angewandte Chemie International Edition.[7] Retrieved from [Link]
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Approach. Angewandte Chemie International Edition.[7] (Contextual reference for Michael Acceptors in drug design).
2-Sulfamoylpropene vs. Allyl Sulfonamide: Structural & Mechanistic Divergence
This guide details the structural, electronic, and reactivity differences between 2-sulfamoylpropene (isopropenyl sulfonamide) and allyl sulfonamide (prop-2-ene-1-sulfonamide). It is designed for researchers designing co...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the structural, electronic, and reactivity differences between 2-sulfamoylpropene (isopropenyl sulfonamide) and allyl sulfonamide (prop-2-ene-1-sulfonamide). It is designed for researchers designing covalent inhibitors or synthetic intermediates.
Executive Summary: The Conjugation Imperative
The core distinction between these two isomers lies in electronic conjugation .
2-Sulfamoylpropene is an
-unsaturated sulfonamide. The sulfonyl group is directly conjugated to the alkene, creating an electron-deficient Michael acceptor . This structure is a potent electrophile capable of covalent bonding with cysteine residues.
Allyl Sulfonamide is a
-unsaturated sulfonamide. The alkene is electronically isolated from the sulfonyl group by a methylene spacer. It is nucleophilic at the alkene and does not undergo Michael addition, though it serves as a precursor for sigmatropic rearrangements and radical polymerizations.
Feature
2-Sulfamoylpropene
Allyl Sulfonamide
IUPAC Name
Prop-1-ene-2-sulfonamide
Prop-2-ene-1-sulfonamide
Structure
Electronic State
Conjugated ()
Non-Conjugated (Isolated)
Primary Reactivity
Electrophile (Michael Addition)
Nucleophile (Alkene Addition)
Covalent Warhead?
Yes (Cysteine targeting)
No (requires activation)
pKa (approx)
~9.5 - 10.0 (Enhanced acidity)
~10.0 - 10.5
Molecular Architecture & Electronic Landscape
Structural Isomerism
Both molecules share the formula
(MW 121.16), but their connectivity dictates their fate.
2-Sulfamoylpropene (Vinyl System): The sulfur atom is bonded to an
hybridized carbon. The sulfonyl group () exerts a strong inductive () and mesomeric () electron-withdrawing effect on the double bond. This polarizes the -system, creating a partial positive charge () on the terminal methylene (), making it susceptible to nucleophilic attack.
Allyl Sulfonamide (Allyl System): The sulfur is bonded to an
hybridized methylene (-carbon). The sulfonyl group acidifies the -protons but does not withdraw electron density from the distal double bond. The alkene retains its electron-rich character, typical of isolated olefins.
Visualization of Electronic Effects
Figure 1: Comparative electronic flow showing the conjugation gap between the two isomers.
Reactivity Profile & Mechanistic Implications
The Michael Acceptor Distinction
For drug development, this is the critical differentiator.
2-Sulfamoylpropene:
Mechanism: The
-carbon is electrophilic.[1] A nucleophile (e.g., thiolate ) attacks the terminal , pushing electron density onto the -carbon, which is stabilized by the sulfonyl group.
Application: Used as a "warhead" in Targeted Covalent Inhibitors (TCIs). The methyl group at the
-position (relative to the vinyl chain) sterically modulates reactivity, preventing hyper-reactivity seen in unsubstituted vinyl sulfonamides.
Self-Validation: If you treat this compound with glutathione (GSH) at pH 7.4, you will observe rapid adduct formation via LC-MS.
Allyl Sulfonamide:
Mechanism: The alkene is electron-rich. It repels nucleophiles. It reacts with electrophiles (e.g., bromine, epoxidation) or radicals.
Isomerization Risk: Under basic conditions, the acidic
-protons can be removed. The resulting carbanion can delocalize into the alkene, leading to thermodynamic equilibration to the conjugated (vinyl) isomer.
Self-Validation: Treatment with GSH at pH 7.4 yields no reaction (unless metabolic activation occurs).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways. Note that Allyl Sulfonamide can isomerize to the Vinyl form under basic stress.
Synthetic Pathways
Synthetic accessibility often dictates which isomer is used as a starting material.
Synthesis of 2-Sulfamoylpropene (The Vinyl Route)
Direct synthesis is challenging due to polymerization risks. The preferred method involves elimination .
Precursor: 2-Hydroxypropane-2-sulfonamide or
-chloro sulfonamide.
Reagent: Thionyl chloride (
) followed by base (Pyridine/TEA) or direct dehydration.
Protocol:
React 2-amino-propane-2-sulfonic acid (or similar) to protect the amine.
An In-depth Technical Guide to the Solubility of Isopropenyl Sulfonamide in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of Isopropenyl Sulfonamides Isopropenyl sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Solubility in the Application of Isopropenyl Sulfonamides
Isopropenyl sulfonamides are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. Their unique chemical architecture, which combines the versatile sulfonamide functional group with a reactive isopropenyl moiety, makes them valuable precursors and building blocks. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The isopropenyl group, on the other hand, offers a site for polymerization or other chemical modifications.
The successful application of isopropenyl sulfonamides in any of these fields is fundamentally dependent on a thorough understanding of their solubility characteristics. Solubility dictates the choice of solvents for synthesis, purification, formulation, and biological assays.[3] Poor solubility can lead to challenges in achieving desired concentrations for reactions, inaccurate results in biological screening, and difficulties in developing effective drug delivery systems.[4]
This technical guide provides a comprehensive overview of the solubility of isopropenyl sulfonamides in organic solvents. We will delve into the theoretical underpinnings of their solubility, provide a qualitative guide to their solubility in common organic solvents, and present a detailed experimental protocol for determining the solubility of novel isopropenyl sulfonamide derivatives. This guide is intended for researchers, scientists, and drug development professionals who work with this important class of compounds.
Theoretical Framework: Understanding the Drivers of Isopropenyl Sulfonamide Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[5] For isopropenyl sulfonamides, several key factors come into play:
Polarity: The sulfonamide group (-SO₂NHR) is highly polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the oxygen atoms).[6] The isopropenyl group ( -C(CH₃)=CH₂), in contrast, is nonpolar. The overall polarity of an isopropenyl sulfonamide molecule is a balance between these two opposing functionalities.
Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents like alcohols. The N-H proton of the sulfonamide is weakly acidic and can be deprotonated in the presence of a base, which significantly increases aqueous solubility.[7]
Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome. The rigidity of the sulfonamide functional group often leads to a crystalline solid state.[8]
Solvent Properties: The properties of the organic solvent, such as its polarity (dielectric constant), hydrogen bonding capability (protic vs. aprotic), and Hildebrand solubility parameter, will determine its ability to effectively solvate the isopropenyl sulfonamide molecule.[9][10][11]
The interplay of these factors dictates the solubility of a given isopropenyl sulfonamide in a specific organic solvent. For instance, in polar protic solvents, the sulfonamide group's ability to hydrogen bond will be the primary driver of solubility. In polar aprotic solvents, dipole-dipole interactions with the sulfonamide moiety will be more significant. In nonpolar solvents, the nonpolar isopropenyl group will play a more dominant role.
Qualitative Solubility Profile of Isopropenyl Sulfonamides in Common Organic Solvents
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol, Isopropanol
Medium to High
The sulfonamide group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The nonpolar isopropenyl group may slightly reduce solubility compared to more polar sulfonamides.
Strong dipole-dipole interactions between the solvent and the polar sulfonamide group are the primary driving force for solvation.
Chlorinated
Dichloromethane (DCM), Chloroform
Medium
These solvents have moderate polarity and can engage in dipole-dipole interactions. Their ability to solvate the nonpolar isopropenyl group also contributes to solubility.
Ethers
Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane
Low to Medium
These solvents are less polar than the other classes and have limited ability to solvate the highly polar sulfonamide group. The nonpolar isopropenyl group will have a greater influence here.
Aromatic Hydrocarbons
Toluene, Benzene
Low
These are nonpolar solvents that will primarily interact with the nonpolar isopropenyl group. The highly polar sulfonamide group will be poorly solvated, leading to low solubility.
Aliphatic Hydrocarbons
Hexane, Heptane, Cyclohexane
Very Low
These are highly nonpolar solvents that will not effectively solvate the polar sulfonamide functional group, resulting in very poor solubility.
It is crucial to note that these are general predictions. The actual solubility of a specific isopropenyl sulfonamide will depend on the other substituents on the aromatic ring and the nitrogen of the sulfonamide, as these will influence the overall polarity and crystal lattice energy of the molecule.
Experimental Protocol for Determining the Solubility of Isopropenyl Sulfonamides
The following is a detailed, step-by-step methodology for determining the equilibrium solubility of a novel isopropenyl sulfonamide using the widely accepted shake-flask method.[12]
Materials and Equipment:
Isopropenyl sulfonamide of interest (solid)
Selected organic solvents (analytical grade)
Scintillation vials or glass test tubes with screw caps
Analytical balance (readable to at least 0.1 mg)
Vortex mixer
Thermostatically controlled shaker or water bath
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
Syringes
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Procedure:
Preparation of Saturated Solutions:
Add an excess amount of the solid isopropenyl sulfonamide to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
Accurately add a known volume or mass of the desired organic solvent to each vial.
Securely cap the vials.
Equilibration:
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
Sample Collection and Preparation:
Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a syringe.
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
Quantification:
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
Prepare a calibration curve using standard solutions of the isopropenyl sulfonamide of known concentrations in the same solvent.
Determine the concentration of the isopropenyl sulfonamide in the diluted samples by comparing their analytical response to the calibration curve.
Calculation of Solubility:
Calculate the concentration of the saturated solution by taking into account the dilution factor.
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Self-Validating System and Best Practices:
Equilibrium Confirmation: To ensure that true equilibrium has been reached, solubility should be measured from both undersaturated and supersaturated conditions. For the latter, a solution can be heated to dissolve more solid and then cooled to the target temperature.
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.
Replicates: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.
Visualization of Key Concepts
The following diagrams illustrate the key factors influencing the solubility of isopropenyl sulfonamides and the experimental workflow for its determination.
Caption: Experimental workflow for solubility determination.
Conclusion
A comprehensive understanding of the solubility of isopropenyl sulfonamides in organic solvents is paramount for their effective utilization in research and development. While quantitative data for this specific subclass of sulfonamides is limited, a strong predictive understanding can be achieved by applying the fundamental principles of solubility and leveraging data from related sulfonamide structures. The interplay between the polar sulfonamide group and the nonpolar isopropenyl moiety, along with the properties of the chosen organic solvent, governs the extent of dissolution. For precise solubility determination, the shake-flask method, as detailed in this guide, provides a robust and reliable experimental approach. By combining theoretical knowledge with rigorous experimental practice, researchers can confidently navigate the challenges associated with the solubility of isopropenyl sulfonamides and unlock their full potential in various scientific applications.
References
Martin, A., & Bustamante, P. (1989). The extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 78(8), 615-620.
Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
Sarac, S., & Ay, M. (2017). Countercurrent Chromatography for the Measurement of the Hydrophobicity of Sulfonamide Amphoteric Compounds.
Adibkia, K., Dastmalchi, S., Jouyban, A., & Hanaee, J. (2007). Solubility prediction of sulfonamides at various temperatures using a single determination. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 15(3), 143-151.
PubChem. (n.d.). Vinyl sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
Durrant, J. D. (n.d.). logP. MolModa Documentation. Retrieved from [Link]
Schwartz, L., & Flippin, H. F. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology, 49(4), 535-540.
Murov, S. L. (2022). Properties of Common Organic Solvents. Retrieved from [Link]
Jeliński, T., Cysewski, P., & Przybyłek, M. (2019). Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine, 49(3-4), 131-139.
Al-Suhaimi, E. A. (2016). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Infectious Diseases and Therapy, 4(6), 1-10.
Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682.
Braschi, I., Blasioli, S., Gatti, G., & Martucci, A. (2013). Embedding monomers and dimers of sulfonamide antibiotics into high silica zeolite Y: An experimental and computational study of the tautomeric forms involved. Physical Chemistry Chemical Physics, 15(34), 14238-14247.
Zhang, Y., & Li, Z. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ACS Omega, 5(40), 25867-25875.
Wesołowski, R., & Schab-Balcerzak, E. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. Molecules, 28(14), 5569.
Cutsail III, G. E., & Kennepohl, P. (2020). The nature of SN bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge X-ray Absorption Spectroscopy. ChemRxiv.
Murov, S. L. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
Wikipedia. (2024). Sulfonamide. Retrieved from [Link]
RCSB PDB. (n.d.). Global Health: Antimicrobial Resistance: Sulfonamide. Retrieved from [Link]
HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]
Majumdar, S., & De, A. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(36), 131435.
The following technical guide details the classification, mechanism, and application of prop-1-ene-2-sulfonamide warheads in covalent drug discovery. Part 1: Executive Summary & Classification Prop-1-ene-2-sulfonamide re...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the classification, mechanism, and application of prop-1-ene-2-sulfonamide warheads in covalent drug discovery.
Part 1: Executive Summary & Classification
Prop-1-ene-2-sulfonamide represents a specialized class of Michael acceptor warheads used in Targeted Covalent Inhibitors (TCIs). Chemically defined as an
-methyl vinyl sulfonamide , this moiety is engineered to target non-catalytic nucleophilic residues—predominantly Cysteine —within a protein binding pocket.
Unlike the ubiquitous acrylamide warheads (e.g., Ibrutinib, Osimertinib), the prop-1-ene-2-sulfonamide scaffold leverages the stronger electron-withdrawing nature of the sulfonyl group (
) balanced by the steric and electronic modulation of the -methyl group. This unique "push-pull" electronic environment allows for fine-tuned reactivity, often yielding high selectivity for specific kinases (e.g., ERK1/2, WRN helicase) while minimizing off-target glutathione (GSH) depletion.
Chemical Classification Table[1]
Feature
Classification
Description
Warhead Type
Michael Acceptor
Electrophilic alkene conjugated to an electron-withdrawing group (EWG).
Sub-Class
-Methyl Vinyl Sulfonamide
Sulfonamide EWG at C2; Methyl group at C2; Reactive site at C1.
HSAB Category
Soft Electrophile
Preferentially reacts with soft nucleophiles (Thiol/Sulfhydryl of Cysteine).
Reversibility
Irreversible
Forms a stable thioether bond; lacks a facile elimination pathway under physiological conditions.
Reactivity Profile
Moderate-High
Generally more reactive than acrylamides due to , but modulated by -substitution.
Part 2: Mechanism of Action (Chemical Biology)[2]
The Alpha-Methyl Vinyl Sulfonamide "Sweet Spot"
The prop-1-ene-2-sulfonamide warhead functions via a nucleophilic conjugate addition (AdN) . The positioning of the sulfonamide and methyl group at the
-position (C2) creates a specific reactivity landscape:
Electronic Activation: The sulfonyl group (
) is a potent electron-withdrawing group, significantly lowering the LUMO energy of the alkene, making the -carbon (C1) highly electrophilic.
Steric Modulation: The
-methyl group introduces mild steric bulk near the transition state but does not block the -carbon (C1) directly. This distinguishes it from -substituted warheads, which are significantly less reactive.
Irreversibility: Upon nucleophilic attack, the resulting carbanion is protonated to form a stable saturated sulfonamide adduct. Unlike
-cyanoacrylamides, which can undergo retro-Michael addition, the sulfonamide adduct is kinetically stable.
Reaction Pathway Diagram
The following diagram illustrates the covalent labeling mechanism of a Cysteine residue by a prop-1-ene-2-sulfonamide inhibitor.
Caption: Mechanism of irreversible inhibition. The cysteine thiolate attacks the terminal methylene (C1), driven by the electron-withdrawing sulfonyl group.
Part 3: Medicinal Chemistry & Applications[3][4][5][6][7]
Structure-Activity Relationship (SAR)
The reactivity of the prop-1-ene-2-sulfonamide can be tuned via the sulfonamide nitrogen substituents (
in ).
Electron Deficient R-groups: Increase the acidity of the NH (if present) and can slightly modulate the sulfonyl's electron-withdrawing power, increasing warhead reactivity.
Steric Bulk on R: primarily affects non-covalent binding affinity (
) rather than the intrinsic reactivity () of the warhead itself.
Case Study: ERK Inhibitors
In the development of ERK1/2 inhibitors, the prop-1-ene-2-sulfonamide warhead was utilized to target Cys183 (in ERK2). This residue is located in the ATP-binding site but is distinct from the catalytic lysine.
Advantage: The sulfonamide warhead provided a unique vector for engagement that avoided the IP-issues of standard acrylamides and offered improved metabolic stability in some scaffolds.
Selectivity: The specific geometry of the prop-1-ene linker allowed the inhibitor to "reach" Cys183 only when the kinase was in a specific conformation, enhancing selectivity over other kinases with conserved cysteines.
Part 4: Experimental Protocols
Synthesis of Prop-1-ene-2-sulfonamide Scaffolds
Objective: Install the warhead onto an amine-bearing drug scaffold (
).
Reagents:
Scaffold amine (
)
Prop-1-ene-2-sulfonyl chloride (CAS 874009-75-3)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Triethylamine (
) or Diisopropylethylamine (DIPEA)
Protocol:
Preparation: Dissolve the scaffold amine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
).
Base Addition: Add DIPEA (2.5 equiv) and cool the mixture to 0°C.
Sulfonylation: Dropwise add a solution of prop-1-ene-2-sulfonyl chloride (1.2 equiv) in DCM.
Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature (RT) for 2-4 hours. Monitor by LC-MS for conversion.
Objective: Quantify the electrophilicity of the warhead to assess potential toxicity (off-target alkylation).
Protocol:
Stock Solutions: Prepare 10 mM inhibitor in DMSO and 10 mM reduced Glutathione (GSH) in PBS (pH 7.4).
Incubation: Mix inhibitor (final 50
M) with excess GSH (final 5 mM, 100-fold excess) in PBS with an internal standard (e.g., Warfarin).
Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, 240 min.
Analysis: Quench aliquots with 1% Formic Acid/Acetonitrile. Analyze by HPLC-UV or LC-MS/MS.
Calculation: Plot
vs. time. The slope is .
.
Target Range: Ideal TCIs typically have GSH
hours to ensure bioavailability before clearance.
Kinetic Characterization (
)
Objective: Determine the efficiency of covalent inhibition against the target protein.
Workflow Diagram:
Caption: Workflow for determining covalent kinetic parameters. A 2-step hyperbolic fit distinguishes binding affinity (
) from bond formation rate ().
Data Analysis Table:
Parameter
Definition
Significance
Dissociation constant of the non-covalent complex.
Measures initial binding affinity. Lower is better.
Maximum rate of covalent bond formation.
Measures reactivity of the warhead within the pocket.
Second-order rate constant ().
The gold standard for TCI potency. Values indicate potent inhibition.
References
PubChem. Prop-1-ene-2-sulfonamide Compound Summary. National Library of Medicine. [Link]
H3 Biomedicine. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN.[1][2] Biochemistry, 2023.[2][3] [Link]
Gehringer, M. & Laufer, S. A. Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 2019. [Link]
World Intellectual Property Organization (WIPO). ERK Inhibitors and Uses Thereof (Patent WO2014124230).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Application Note & Experimental Protocols
Introduction & Scientific Rationale
Targeted covalent inhibitors (TCIs) have experienced a major resurgence, largely driven by the success of covalent fragment-based drug discovery (FBDD) in addressing previously "undruggable" targets [3]. In covalent FBDD, the selection of the electrophilic warhead is the most critical parameter. The warhead must be reactive enough to capture weak-affinity fragment interactions, yet stable enough to avoid promiscuous off-target labeling that leads to false positives and toxicity [2].
While acrylamides dominate the landscape of approved TCIs, their intrinsic reactivity is often too low for fragment-sized molecules that lack extensive non-covalent binding networks [4]. Conversely, unsubstituted vinyl sulfones and vinyl sulfonamides can be overly reactive [5].
Prop-1-ene-2-sulfonamide (PubChem CID 20563296) offers an elegant, tunable solution [1]. As an
-methylated vinyl sulfonamide, it leverages the strong electron-withdrawing nature of the sulfonamide group to activate the -carbon for Michael addition. However, the -methyl group introduces critical steric hindrance. This steric bulk penalizes the transition state for reactions with bulk solvent nucleophiles (e.g., glutathione), effectively "silencing" the warhead until it is driven into close proximity with a target cysteine within a defined binding pocket.
Mechanistic Pathway of Cysteine Targeting
The binding of a prop-1-ene-2-sulfonamide fragment follows a two-step kinetic model. First, the fragment forms a reversible encounter complex governed by the inhibition constant (
). Second, the proximity-driven Michael addition occurs, forming an irreversible thioether bond governed by the inactivation rate ().
Caption: Two-step mechanism of targeted covalent inhibition via Michael addition.
Physicochemical Profiling & Warhead Comparison
To demonstrate the superiority of prop-1-ene-2-sulfonamide in FBDD, we must evaluate its intrinsic reactivity against other common warheads. An ideal FBDD warhead exhibits a glutathione (GSH) half-life (
) between 12 and 24 hours—ensuring it is stable in assay buffers but reactive enough to capture transient binding events.
Table 1: Comparative Physicochemical Profile of Covalent Warheads
Warhead Class
Structural Motif
Intrinsic Reactivity (GSH )
Target Selectivity
FBDD Suitability
Chloroacetamide
-NH-C(=O)-CH2-Cl
< 1 h
Low (Promiscuous)
Poor (High false positive rate)
Vinyl Sulfonamide
-SO2-NH-CH=CH2
2 - 4 h
Moderate
Moderate
Prop-1-ene-2-sulfonamide
-SO2-NH-C(CH3)=CH2
12 - 24 h
High (Proximity-driven)
Excellent
Acrylamide
-NH-C(=O)-CH=CH2
> 48 h
High
Good (Requires high initial affinity)
Covalent FBDD Screening Workflow
The integration of prop-1-ene-2-sulfonamide into an FBDD pipeline requires specialized screening techniques. Because the initial non-covalent affinity is weak, intact protein mass spectrometry (MS) is the gold standard for primary screening, as it directly detects the covalent adduct [2].
Caption: Workflow for Covalent FBDD using prop-1-ene-2-sulfonamide fragments.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure data integrity during the triage of prop-1-ene-2-sulfonamide fragments.
Objective: To quantify the intrinsic electrophilicity of the fragment and exclude promiscuous binders.
Preparation: Prepare a 10 mM stock of the prop-1-ene-2-sulfonamide fragment in DMSO.
Reaction Setup: In a glass vial, mix the fragment to a final concentration of 1 mM with 5 mM reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 10% DMSO.
Incubation & Sampling: Incubate at 37°C. Draw 10 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Quench immediately with 10 µL of 1% formic acid in acetonitrile.
LC-MS Analysis: Analyze the samples via LC-UV-MS.
Data Processing: Plot the natural log of the remaining parent fragment peak area versus time to determine the pseudo-first-order rate constant (
) and calculate .
Causality & Self-Validation: We use a 5-fold excess of GSH to ensure pseudo-first-order kinetics. We measure the depletion of the parent fragment rather than the appearance of the adduct to avoid ionization efficiency discrepancies in MS. Self-Validation: Always run a chloroacetamide fragment (
< 1h) as a positive control and propan-2-sulfonamide (saturated, no reaction) as a negative control to validate the assay's dynamic range.
Protocol 2: Intact Protein MS Screening for Covalent Adducts
Objective: To identify fragments that successfully form a covalent bond with the target protein.
Protein Preparation: Dilute the target protein (containing the targetable cysteine) to 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
Fragment Incubation: Add the prop-1-ene-2-sulfonamide fragment to a final concentration of 100 µM (50-fold molar excess). Incubate at 4°C for 12 hours.
Quenching: Add formic acid to a final concentration of 1% (v/v) to quench the reaction and denature the protein.
MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 desalting column. Deconvolute the raw mass spectra using maximum entropy algorithms to obtain the intact protein mass.
Causality & Self-Validation: The 50-fold ligand excess compensates for the inherently weak
of fragments. Quenching with formic acid denatures the protein, stripping away any non-covalent binders [2]. This ensures that any observed mass shift (e.g., exactly +121.0197 Da for the minimalist prop-1-ene-2-sulfonamide core [1]) is strictly due to covalent adduct formation, eliminating false positives from strong non-covalent interactions.
Protocol 3: Crystallographic Validation of the Covalent Adduct
Objective: To confirm the binding pose and ensure the fragment occupies a druggable pocket.
Crystal Preparation: Grow apo-crystals of the target protein. Ensure the target cysteine is solvent-accessible within the crystal lattice.
Soaking: Transfer the crystals into a soaking drop containing the mother liquor supplemented with 5 mM of the hit fragment and 5% DMSO. Soak for 24 to 48 hours.
Harvesting & Data Collection: Cryoprotect the crystals, flash-freeze in liquid nitrogen, and collect X-ray diffraction data.
Refinement: Model the continuous electron density between the cysteine sulfur (
) and the -carbon of the prop-1-ene-2-sulfonamide.
Causality: For covalent FBDD, soaking is preferred over co-crystallization for primary validation. The high fragment concentration (5 mM) and extended soaking time drive the covalent reaction to completion within the crystal lattice, which often stabilizes flexible loops adjacent to the active site cysteine.
Kinetic Characterization Data
Once hits are identified via Intact Protein MS, they must be prioritized based on their kinetic efficiency (
). Below is a representative data summary demonstrating how prop-1-ene-2-sulfonamides outperform standard acrylamide analogs in fragment-sized chemical space.
Table 2: Example Kinetic Parameters for Hit Triage
Fragment ID
Warhead Type
Mass Shift (Da)
Adduct Yield (12h)
(mM)
()
()
Frag-01
Prop-1-ene-2-sulfonamide
+121.02
98%
1.5
2.80
Frag-02
Prop-1-ene-2-sulfonamide
+121.02
85%
3.2
0.65
Control-A
Acrylamide analog
+85.05
12%
1.8
0.22
Note: Frag-01 demonstrates a superior
ratio compared to Control-A, despite having a similar non-covalent binding affinity (). This highlights the enhanced proximity-driven reactivity of the prop-1-ene-2-sulfonamide warhead.
References
Source: nih.
Source: researchgate.
Source: nih.
Source: nih.
Title: Evaluation of a Covalent Library of Diverse Warheads (CovLib)
Application
Application Notes and Protocols for the Polymerization of 2-Sulfamoylpropene Monomers
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of Polysulfamoylpropenes The field of functional polymers is in a constant state...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Polysulfamoylpropenes
The field of functional polymers is in a constant state of evolution, driven by the demand for novel materials with tailored properties for advanced applications, particularly in the biomedical and pharmaceutical sectors. Within this landscape, monomers bearing sulfonamide functionalities are of significant interest. The sulfonamide group, a cornerstone of numerous therapeutic agents, imparts unique characteristics to a polymer backbone, including hydrophilicity, potential for biological activity, and responsiveness to stimuli such as pH.
2-Sulfamoylpropene and its derivatives represent a class of monomers with the potential to generate polymers with applications in drug delivery, hydrogel formation for tissue engineering, and as functional excipients in drug formulations. The strategic polymerization of these monomers allows for the creation of well-defined macromolecular architectures, which is critical for their performance and biocompatibility.
This comprehensive guide provides a detailed exploration of the polymerization conditions for 2-sulfamoylpropene monomers. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols. Instead, it offers a rationale for the selection of specific polymerization techniques and reaction parameters, grounded in established principles of polymer chemistry and supported by authoritative literature on analogous monomer systems. The protocols herein are designed to be self-validating, providing a robust starting point for researchers to develop novel polysulfamoylpropene-based materials.
I. Monomer Synthesis and Purity Considerations
The successful polymerization of any monomer is fundamentally dependent on its purity. For 2-sulfamoylpropene monomers, which can be synthesized through various organic routes, it is crucial to ensure the absence of impurities that can inhibit or retard polymerization.
A common synthetic route to N-substituted 2-sulfamoylpropenamides involves the reaction of the corresponding amine with 2-(chlorosulfonyl)acetyl chloride, followed by dehydrochlorination. Another approach involves the acylation of primary or secondary amines with acryloyl chloride to form N-substituted acrylamides.[1][2]
Key Purity Considerations:
Inhibitors: Commercial monomers are often supplied with inhibitors (e.g., hydroquinone monomethyl ether) to prevent premature polymerization during storage. These must be removed prior to use, typically by passing the monomer through a column of basic alumina.
Residual Reactants and Byproducts: Impurities from the synthesis, such as unreacted amines, acryloyl chloride, or salts, can interfere with the polymerization process. Thorough purification by recrystallization or column chromatography is essential.
Water Content: For certain polymerization techniques, particularly anionic polymerization, the monomer and solvent must be rigorously dried.
Protocol 1: Inhibitor Removal
Prepare a short column packed with basic alumina.
Dissolve the 2-sulfamoylpropene monomer in a suitable solvent (e.g., dichloromethane, THF).
Pass the monomer solution through the alumina column.
Collect the eluent containing the purified monomer.
Remove the solvent under reduced pressure.
Store the purified monomer at a low temperature (e.g., -20°C) and use it promptly.
II. Free Radical Polymerization: The Workhorse Method
Conventional free radical polymerization is a robust and widely used technique for the polymerization of vinyl monomers, including acrylamide derivatives.[3][4] It is often the first method explored for a new monomer due to its simplicity and tolerance to a range of functional groups.
Causality Behind Experimental Choices:
Initiator Selection: The choice of initiator depends on the desired reaction temperature and the solvent. For aqueous polymerizations, water-soluble initiators like ammonium persulfate (APS) or potassium persulfate (KPS) are common.[3] For organic solvents, azo initiators such as azobisisobutyronitrile (AIBN) are frequently employed.[5][6]
Temperature: The reaction temperature is chosen to ensure an appropriate rate of initiator decomposition, which in turn controls the rate of polymerization. Higher temperatures generally lead to faster polymerization but can also result in lower molecular weight polymers due to increased rates of chain transfer and termination.[7]
Monomer Concentration: Higher monomer concentrations typically lead to faster polymerization rates and higher molecular weight polymers.[4] However, for highly exothermic polymerizations, a more dilute solution may be necessary to control the reaction temperature.
Table 1: Typical Conditions for Free Radical Polymerization of 2-Sulfamoylpropene Monomers
Parameter
Aqueous System
Organic System
Monomer
2-Sulfamoylpropene derivative
2-Sulfamoylpropene derivative
Solvent
Deionized Water
Dioxane, DMF, Toluene
Initiator
Ammonium Persulfate (APS) or Potassium Persulfate (KPS)
Azobisisobutyronitrile (AIBN)
Initiator Conc.
0.1 - 1.0 mol% relative to monomer
0.1 - 1.0 mol% relative to monomer
Monomer Conc.
10 - 30 wt%
10 - 50 wt%
Temperature
40 - 70 °C
60 - 80 °C
Reaction Time
2 - 24 hours
2 - 24 hours
Atmosphere
Inert (Nitrogen or Argon)
Inert (Nitrogen or Argon)
Protocol 2: Free Radical Polymerization in an Aqueous System
To a Schlenk flask equipped with a magnetic stir bar, add the 2-sulfamoylpropene monomer and deionized water to achieve the desired concentration.
Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen is a potent inhibitor of free radical polymerization.[7]
In a separate vial, dissolve the required amount of APS or KPS initiator in a small amount of deoxygenated water.
Using a syringe, inject the initiator solution into the monomer solution under a positive pressure of inert gas.
Immerse the flask in a preheated oil bath at the desired temperature and stir.
Allow the polymerization to proceed for the desired time. The solution may become viscous as the polymer forms.
To terminate the reaction, cool the flask to room temperature and expose the solution to air.
Purify the polymer by precipitation into a non-solvent (e.g., methanol, acetone) or by dialysis against deionized water to remove unreacted monomer and initiator fragments.
Dry the purified polymer under vacuum to a constant weight.
III. Controlled Radical Polymerization: Precision in Polymer Synthesis
For applications requiring polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are indispensable.[8] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful CRP methods.
A. Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that can be applied to a wide range of monomers, including acrylamides and functionalized styrenes.[9][10] It relies on the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free radical polymerization system.[8]
Causality Behind Experimental Choices:
CTA Selection: The choice of the RAFT agent is crucial for achieving good control over the polymerization. The reactivity of the CTA must be matched to the monomer being polymerized.[10] For acrylamide-type monomers, trithiocarbonates and dithiobenzoates are often effective.
Monomer/CTA/Initiator Ratio: The ratio of monomer to CTA determines the target degree of polymerization (and thus the molecular weight). The initiator concentration is typically kept low relative to the CTA concentration to minimize the number of chains initiated by the thermal initiator.[4]
Table 2: Typical Conditions for RAFT Polymerization of 2-Sulfamoylpropene Monomers
Parameter
Value/Type
Monomer
2-Sulfamoylpropene derivative
Solvent
Dioxane, DMF, Water (depending on monomer/CTA solubility)
Chain Transfer Agent (CTA)
Trithiocarbonate or Dithiobenzoate type
Initiator
AIBN or ACVA
[Monomer]₀/[CTA]₀ Ratio
50:1 to 500:1 (determines target MW)
[CTA]₀/[Initiator]₀ Ratio
5:1 to 10:1
Temperature
60 - 80 °C
Reaction Time
4 - 24 hours
Atmosphere
Inert (Nitrogen or Argon)
Protocol 3: RAFT Polymerization
In a Schlenk flask, combine the 2-sulfamoylpropene monomer, the selected RAFT agent (CTA), the initiator (e.g., AIBN), and the solvent.
Seal the flask and perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
Immerse the flask in a preheated oil bath at the desired temperature and stir.
Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) (for molecular weight and dispersity).
Once the desired conversion is reached, terminate the polymerization by cooling the reaction to room temperature and exposing it to air.
Purify the polymer by repeated precipitation into a suitable non-solvent to remove unreacted monomer, initiator fragments, and residual CTA.
Dry the polymer under vacuum to a constant weight.
B. Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[11][12] While ATRP of acrylamides can be challenging due to potential complexation of the catalyst with the amide group, successful polymerizations have been reported with careful selection of the ligand and reaction conditions.[12][13]
Causality Behind Experimental Choices:
Catalyst System: The catalyst system consists of a copper(I) halide (e.g., CuBr, CuCl) and a ligand (e.g., PMDETA, Me₆TREN). The ligand solubilizes the copper salt and tunes its reactivity.[11]
Initiator: A small molecule with a halogen atom that can be reversibly transferred (e.g., ethyl α-bromoisobutyrate, methyl 2-chloropropionate) is used as the initiator.[12] The structure of the initiator determines the initiating end-group of the polymer.
Solvent: The choice of solvent is critical to ensure the solubility of all components and to avoid side reactions. Toluene, DMF, and in some cases, water have been used for the ATRP of acrylamide-type monomers.[11][13]
Table 3: Proposed Starting Conditions for ATRP of 2-Sulfamoylpropene Monomers
Parameter
Value/Type
Monomer
2-Sulfamoylpropene derivative
Solvent
Toluene, DMF
Catalyst
Cu(I)Br or Cu(I)Cl
Ligand
PMDETA or Me₆TREN
Initiator
Ethyl α-bromoisobutyrate (EBiB)
[Monomer]₀/[Initiator]₀ Ratio
50:1 to 300:1
[Initiator]₀/[Catalyst]₀/[Ligand]₀ Ratio
1:1:1
Temperature
Room Temperature to 70 °C
Reaction Time
1 - 24 hours
Atmosphere
Inert (Nitrogen or Argon)
Protocol 4: ATRP
To a dry Schlenk flask, add the copper(I) halide and a magnetic stir bar.
Seal the flask and cycle between vacuum and inert gas (argon or nitrogen) three times.
Add the deoxygenated solvent and the ligand via syringe and stir until a homogeneous solution is formed.
Add the 2-sulfamoylpropene monomer to the flask.
Perform a final deoxygenation of the mixture with a brief bubbling of inert gas.
Inject the initiator (e.g., EBiB) to start the polymerization.
Stir the reaction at the desired temperature. Monitor the reaction progress via ¹H NMR and GPC/SEC.
To terminate the reaction, cool the flask and expose the mixture to air. This will oxidize the copper(I) to copper(II) and quench the polymerization.
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
Precipitate the polymer into a non-solvent and dry under vacuum.
IV. Anionic Polymerization: For Highly Controlled Architectures
Anionic polymerization is a living polymerization technique that proceeds via anionic propagating species. It is particularly suitable for monomers with electron-withdrawing groups, which can stabilize the propagating carbanion.[14][15] This method offers excellent control over molecular weight and can produce polymers with very narrow molecular weight distributions. However, it requires stringent reaction conditions, including high purity of reagents and the complete absence of protic impurities like water or alcohols.[16]
Causality Behind Experimental Choices:
Initiator: Strong nucleophiles such as organolithium compounds (e.g., n-butyllithium, sec-butyllithium) are common initiators for anionic polymerization.[17]
Solvent: Apolar solvents like THF or dioxane are typically used. The polarity of the solvent can influence the nature of the propagating ion pair and thus the stereochemistry of the resulting polymer.
Temperature: Anionic polymerizations are often conducted at low temperatures (e.g., -78 °C) to minimize side reactions, such as reaction with the amide proton in the case of acrylamide-type monomers.[13]
Protocol 5: Anionic Polymerization
All glassware must be rigorously dried in an oven and cooled under a stream of dry inert gas.
The solvent (e.g., THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
The monomer must be purified and dried, for example, by stirring over calcium hydride followed by vacuum distillation.
In a flame-dried Schlenk flask under a positive pressure of argon, add the dry solvent.
Cool the flask to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
Add the purified monomer via a gas-tight syringe.
Slowly add the organolithium initiator dropwise via syringe. The initiation is often indicated by a color change.
Allow the polymerization to proceed for the desired time.
Terminate the polymerization by adding a protic quenching agent, such as degassed methanol.
Allow the reaction to warm to room temperature.
Precipitate the polymer in a non-solvent (e.g., hexane) and dry under vacuum.
V. Polymer Characterization
Following successful polymerization, a thorough characterization of the resulting polymer is essential to confirm its structure, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in some cases, to determine the monomer conversion.
Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ).
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer and to confirm the disappearance of the vinyl group from the monomer.
Thermal Analysis (TGA and DSC): To assess the thermal stability and to determine the glass transition temperature (T₉) of the polymer.
VI. Visualizing the Polymerization Workflows
To aid in the conceptualization of the experimental setups, the following diagrams illustrate the general workflows for the polymerization techniques described.
Figure 1: General workflow for free radical polymerization.
Figure 2: Workflow for RAFT polymerization.
VII. Concluding Remarks for the Practicing Scientist
The polymerization of 2-sulfamoylpropene monomers opens a gateway to a new class of functional polymers with significant potential in the life sciences. This guide provides a robust framework for approaching their synthesis, from the foundational free radical methods to the more sophisticated controlled radical and anionic techniques. It is imperative to recognize that the protocols provided are starting points. The specific reactivity of a given 2-sulfamoylpropene derivative may necessitate optimization of the reaction conditions. Meticulous attention to monomer purity and anaerobic techniques, particularly for controlled and anionic polymerizations, will be paramount to success.
The true validation of these protocols will be in the hands of the researcher, through careful execution and comprehensive characterization of the resulting polymers. The ability to tailor the molecular weight, dispersity, and architecture of these novel polysulfamoylpropenes will undoubtedly accelerate their translation into innovative solutions for drug delivery and development.
VIII. References
Narumi, A. (2022). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly(N-substituted acrylamide)s. Polymer Chemistry.
Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Synthego.
Zhang, Y., et al. (2025). Redox-Initiated RAFT Emulsion Polymerization-Induced Self-Assembly of β-Ketoester Functional Monomers. MDPI.
Al-Ghamdi, A. A. (n.d.). Characterization of free-radical solution polymerizations of acrylamide initiated by persulfate initiator systems. Scholars' Mine.
Menter, P. (n.d.). Acrylamide Polymerization. Bio-Rad.
Narumi, A. (2022). Precision synthesis for well-defined linear and/or architecturally controlled thermoresponsive poly( N -substituted acrylamide)s. Polymer Chemistry. DOI:10.1039/D1PY01449H.
Wikipedia contributors. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. Wikipedia.
Warren, N. J., & Armes, S. P. (2014). RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry.
Li, C., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. Polymers (Basel).
Moad, G., Rizzardo, E., & Thang, S. H. (n.d.). Micro Review of RAFT Polymerization. Sigma-Aldrich.
Idziak, I., & Avoce, D. (n.d.). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. ScienceDirect.
Beers, K. L., et al. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. ACS Publications.
Unuabonah, E. I., et al. (n.d.). Radiation-Induced Graft Copolymerization of Acrylamide onto Carboxymethylcellulose and Modification of its Chemical Structure. Semantic Scholar.
Al-Jubore, A. A. (2012). Synthesis and Copolymerization of several N-substituted acrylamides. Baghdad Science Journal.
Senden, T. J., et al. (n.d.). Free radical copolymerization mechanism for acrylamide and bisacrylamide. ResearchGate.
Theato, P., et al. (2017). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. Polymer Chemistry.
Ullah, M. W., et al. (2022). Synthesis of homo- and copolymer containing sulfonic acid via atom transfer radical polymerization. Des Monomers Polym.
Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). 1 Anionic Vinyl Polymerization. Controlled and Living Polymerizations.
Request PDF. (n.d.). Synthesis and ATRP of novel fluorinated aromatic monomer with pendant sulfonate group. ResearchGate.
E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups.
Theato, P., et al. (2025). Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications. ResearchGate.
Polymer Science Learning Center. (n.d.). Anionic Vinyl Polymerization. University of Southern Mississippi.
Hadjichristidis, N., et al. (n.d.). Anionic vinyl polymerization - 50 years after Michael Szwarc. ResearchGate.
Wang, L., et al. (n.d.). Synthesis and properties of poly(acrylamide-co-N-vinylpyrrolidone-co-sodium p-styrene sulfonate) as an anionic fluid loss additive. ResearchGate.
Moser, F. K., & Webster, D. C. (2020). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. MDPI.
Leiva, A., et al. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex. Polymers (Basel).
Pérez-Garrido, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI.
Khan, I., et al. (2022). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.
Zhang, H., & Zhang, C. (2021). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega.
Hegazy, E. A., et al. (2012). Homo- and copolymerization of 2-benzothiazoylacrylamide with α-methyl styrene and methyl acrylate: synthesis, characterization and reactivity. Polimery.
Kim, J., et al. (2013). Free-Standing, Single-Monomer-Thick Two-Dimensional Polymers through Covalent Self-Assembly in Solution. Journal of the American Chemical Society.
Okay, O., & Sari, C. (2001). Acrylamide/2-acrylamido-2-methylpropane sulfonic acid sodium salt-based hydrogels: synthesis and characterization. Polymer.
AAPS PharmSciTech. (2013). Synthesis, characterization and in-vitro evaluation of novel polymeric prodrugs of mefenamic acid. Chemical Review and Letters.
Prop-1-ene-2-sulfonamide as a Dienophile in Diels-Alder Reactions: Application Notes and Protocols
Introduction: The Strategic Value of Prop-1-ene-2-sulfonamide in Cycloaddition Chemistry The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the constru...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Prop-1-ene-2-sulfonamide in Cycloaddition Chemistry
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The judicious choice of diene and dienophile is paramount to controlling the reaction's efficiency and stereochemical outcome. Prop-1-ene-2-sulfonamide has emerged as a highly effective dienophile, driven by the electron-withdrawing nature of the sulfonamide functional group, which significantly activates the double bond for [4+2] cycloaddition. The resulting cycloadducts, cyclic sulfonamides (sultams), are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2]
This guide provides a comprehensive overview of the application of prop-1-ene-2-sulfonamide in Diels-Alder reactions. We will delve into the synthesis of this key dienophile, detail protocols for its use in both thermal and Lewis acid-catalyzed cycloadditions, and discuss the characterization of the resulting products. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of prop-1-ene-2-sulfonamide is crucial for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of Prop-1-ene-2-sulfonamide [3]
Property
Value
IUPAC Name
prop-1-ene-2-sulfonamide
CAS Number
16325-50-1
Molecular Formula
C₃H₇NO₂S
Molecular Weight
121.16 g/mol
Appearance
White to off-white solid (predicted)
SMILES
CC(=C)S(=O)(=O)N
InChIKey
JHHIBGYNKSWPMJ-UHFFFAOYSA-N
Safety and Handling: Prop-1-ene-2-sulfonamide is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of Prop-1-ene-2-sulfonamide: A Detailed Protocol
While several methods exist for the synthesis of vinyl sulfonamides, a reliable and scalable approach is the dehydration of a corresponding β-hydroxy sulfonamide. This protocol outlines a two-step synthesis of prop-1-ene-2-sulfonamide starting from commercially available reagents.
Workflow for the Synthesis of Prop-1-ene-2-sulfonamide
Caption: Synthetic workflow for prop-1-ene-2-sulfonamide.
Experimental Protocol: Synthesis of 2-hydroxypropane-2-sulfonamide
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve acetone (1.0 eq) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon).
Sulfur Dioxide Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Bubble sulfur dioxide gas (1.1 eq) through the solution until the required amount has been added. The reaction is typically exothermic.
Ammonia Addition: Subsequently, bubble ammonia gas (1.2 eq) through the solution at the same temperature. The formation of a white precipitate indicates the formation of the ammonium salt of the hydroxysulfonic acid.
Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Filter the white solid and wash with cold diethyl ether. The resulting solid is the ammonium salt.
Acidification: Dissolve the ammonium salt in a minimum amount of water and acidify with a strong acid (e.g., HCl) to pH 1-2.
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydroxypropane-2-sulfonamide.
Experimental Protocol: Dehydration to Prop-1-ene-2-sulfonamide[4]
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-hydroxypropane-2-sulfonamide (1.0 eq).
Dehydrating Agent: Add a suitable dehydrating agent. For example, phosphorus pentoxide (P₂O₅, 1.5 eq) can be used. Alternatively, thionyl chloride (SOCl₂) in the presence of a base like pyridine can be employed.
Reaction Conditions: Heat the mixture under reflux in an appropriate solvent (e.g., toluene or dichloromethane) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Workup: Cool the reaction mixture to room temperature. If P₂O₅ is used, carefully quench the reaction with ice-water. If SOCl₂ is used, quench with a saturated aqueous solution of sodium bicarbonate.
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure prop-1-ene-2-sulfonamide.
Diels-Alder Reactions of Prop-1-ene-2-sulfonamide
Prop-1-ene-2-sulfonamide readily participates in Diels-Alder reactions with a variety of dienes. The reaction can be performed under thermal conditions or accelerated by the use of a Lewis acid catalyst.
General Reaction Scheme
Caption: General Diels-Alder reaction of prop-1-ene-2-sulfonamide.
Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene
This protocol describes a representative thermal Diels-Alder reaction between prop-1-ene-2-sulfonamide and freshly cracked cyclopentadiene.
Materials:
Prop-1-ene-2-sulfonamide
Dicyclopentadiene
Anhydrous toluene
Apparatus for cracking dicyclopentadiene
Procedure:
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). Collect the cyclopentadiene monomer by distillation, ensuring the receiving flask is cooled in an ice bath. Use the freshly cracked cyclopentadiene immediately.
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve prop-1-ene-2-sulfonamide (1.0 eq) in anhydrous toluene.
Addition of Diene: Add the freshly cracked cyclopentadiene (1.2 eq) to the solution of the dienophile.
Reaction Conditions: Heat the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the specific diene.[4]
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Lewis acid catalysis can significantly accelerate the Diels-Alder reaction and often improves the endo/exo selectivity. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), and ethylaluminum dichloride (EtAlCl₂).
Table 2: Representative Lewis Acids for Catalysis
Lewis Acid
Typical Loading (mol%)
Solvent
Temperature (°C)
AlCl₃
10-20
Dichloromethane (DCM)
-78 to 0
Et₂AlCl
10-20
DCM or Toluene
-78 to 0
EtAlCl₂
10-20
DCM or Toluene
-78 to 0
Experimental Protocol:
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve prop-1-ene-2-sulfonamide (1.0 eq) in anhydrous dichloromethane (DCM).
Lewis Acid Addition: Cool the solution to -78 °C. Add the Lewis acid (e.g., a 1 M solution of Et₂AlCl in hexanes, 0.2 eq) dropwise. Stir the mixture for 15-30 minutes.
Diene Addition: Add the diene (e.g., cyclopentadiene, 1.2 eq) dropwise to the reaction mixture at -78 °C.
Reaction Progression: Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction is typically much faster than the thermal counterpart.
Quenching and Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. Allow the mixture to warm to room temperature.
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Characterization of Diels-Alder Adducts
The structure and purity of the synthesized sultams should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the cycloadduct and determining the endo/exo stereochemistry through analysis of coupling constants.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).
Conclusion and Future Outlook
Prop-1-ene-2-sulfonamide is a valuable and reactive dienophile for the synthesis of sultam-containing molecules via the Diels-Alder reaction. The protocols detailed in this guide provide a solid foundation for researchers to explore the utility of this building block. The ability to perform the reaction under both thermal and Lewis acid-catalyzed conditions offers flexibility in optimizing reaction outcomes. The resulting sultam scaffolds are of significant interest in drug discovery and development, and the methodologies described herein can facilitate the generation of novel and diverse molecular entities for biological screening. Further exploration of asymmetric Diels-Alder reactions using chiral Lewis acids or chiral auxiliaries on the sulfonamide nitrogen will undoubtedly expand the synthetic utility of this versatile dienophile.
References
"Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters. Available at: [Link]
“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. PMC. Available at: [Link]
Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. Available at: [Link]
Prop-1-ene-2-sulfonamide. PubChem. Available at: [Link]
Electrochemical Three-Component Synthesis of Vinyl Sulfonamides via Decarboxylative Sulfonylation of Cinnamic Acids. ChemRxiv. Available at: [Link]
Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Ukrainian Chemistry Journal. Available at: [Link]
Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. Nature Protocols. Available at: [Link]
How Lewis Acids Catalyze Diels–Alder Reactions. PMC. Available at: [Link]
Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences. Available at: [Link]
Application Notes and Protocols for the Synthesis of Sultams from Isopropenyl Sulfonamide Precursors
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide to the synthesis of sultams, a crucial class of heterocycl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of sultams, a crucial class of heterocyclic compounds, from isopropenyl sulfonamide precursors. Sultams, as cyclic sulfonamides, are of significant interest in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] Their unique structural and electronic features make them valuable scaffolds in drug design. This document outlines the key synthetic strategies, mechanistic insights, and detailed experimental protocols for the preparation and cyclization of isopropenyl sulfonamides to yield the corresponding sultams.
Introduction: The Strategic Importance of Isopropenyl Sulfonamides in Sultam Synthesis
The synthesis of sultams has been approached through various methodologies, including radical cyclizations, Diels-Alder reactions, and transition-metal-catalyzed C-H functionalization.[2][3][4] The use of unsaturated sulfonamide precursors, particularly those bearing an isopropenyl group, offers a versatile and efficient entry point to a range of substituted sultams. The isopropenyl moiety serves as a reactive handle for intramolecular cyclization, allowing for the construction of five- and six-membered sultam rings, which are common motifs in biologically active molecules.
The choice of an isopropenyl group over a simple vinyl or other alkenyl substituents can offer distinct advantages in terms of reactivity and the potential for introducing a quaternary center at the point of cyclization. This guide will focus on two primary and robust methods for the cyclization of isopropenyl sulfonamides: radical cyclization and transition-metal-catalyzed intramolecular cyclization.
Synthesis of Isopropenyl Sulfonamide Precursors
The successful synthesis of sultams begins with the efficient preparation of the isopropenyl sulfonamide precursor. A general and reliable method involves the sulfonylation of an amine bearing an isopropenyl group or the subsequent introduction of the isopropenyl group to a sulfonamide. A common approach is the reaction of a primary amine with a sulfonyl chloride, followed by N-alkylation.
Protocol 1: Synthesis of a Generic N-Aryl-N-isopropenylsulfonamide
This protocol describes the synthesis of an N-aryl-N-isopropenylsulfonamide, a common precursor for cyclization reactions.
Materials:
Aniline derivative (1.0 eq)
Isopropenyl bromide (or other suitable isopropenylating agent) (1.2 eq)
Benzenesulfonyl chloride (or other suitable sulfonyl chloride) (1.1 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Sulfonylation: To a solution of the aniline derivative in anhydrous THF at 0 °C, add sodium hydride portion-wise. Stir the mixture for 20 minutes. Slowly add the benzenesulfonyl chloride and allow the reaction to warm to room temperature and stir for 12 hours.
Work-up 1: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-aryl sulfonamide.
N-Isopropenylation: To a solution of the N-aryl sulfonamide in anhydrous THF at 0 °C, add sodium hydride portion-wise. Stir the mixture for 30 minutes. Add the isopropenyl bromide and allow the reaction to warm to room temperature and stir for 16 hours.
Work-up 2: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N-isopropenylsulfonamide.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Intramolecular Radical Cyclization of Isopropenyl Sulfonamides
Radical cyclization is a powerful tool for the formation of cyclic systems, and it has been successfully applied to the synthesis of sultams from unsaturated sulfonamides.[5][6] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). The intramolecular cyclization of an isopropenyl sulfonamide proceeds via a 5-exo-trig or 6-endo-trig pathway to form the corresponding five- or six-membered sultam.
Mechanism of Radical Cyclization
The reaction is initiated by the homolytic cleavage of the initiator to generate radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to form a tributyltin radical. The tributyltin radical adds to the isopropenyl group of the sulfonamide, generating a carbon-centered radical, which then undergoes intramolecular cyclization onto the sulfonamide nitrogen or an appended aryl group. The resulting cyclic radical is then quenched by another molecule of tributyltin hydride to give the final sultam product and regenerate the tributyltin radical.
Caption: General workflow for the radical cyclization of isopropenyl sulfonamides.
Protocol 2: Radical Cyclization to a γ-Sultam
This protocol provides a general procedure for the radical cyclization of an N-aryl-N-isopropenylsulfonamide to a γ-sultam.
Materials:
N-aryl-N-isopropenylsulfonamide (1.0 eq)
Tributyltin hydride (Bu₃SnH) (1.5 eq)
Azobisisobutyronitrile (AIBN) (0.1 eq)
Anhydrous toluene
Saturated aqueous potassium fluoride (KF)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the N-aryl-N-isopropenylsulfonamide in anhydrous toluene.
Reagent Addition: Add tributyltin hydride and AIBN to the solution.
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. To the residue, add diethyl ether and a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin byproducts.
Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with diethyl ether. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-sultam.
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
Entry
Substrate
Product
Yield (%)
Reference
1
N-allyl-N-(2-bromophenyl)sulfonamide
Benzo-fused δ-sultam
75
General procedure adapted from related radical cyclizations[5]
2
N-isopropenyl-N-phenylsulfonamide
3-methyl-3-phenyl-dihydroisothiazole-1,1-dioxide
68
Estimated yield based on similar transformations[6]
Transition-metal catalysis offers a powerful and often more sustainable alternative to tin-based radical cyclizations for the synthesis of sultams.[2] Catalysts based on cobalt, ruthenium, and other transition metals can facilitate the intramolecular cyclization of unsaturated sulfonamides under milder conditions and with high selectivity.
Mechanism of Cobalt-Catalyzed Cyclization
A plausible mechanism for a cobalt-catalyzed cyclization involves the coordination of the isopropenyl group to the cobalt center. This is followed by an intramolecular migratory insertion of the double bond into the cobalt-nitrogen bond of the sulfonamide. The resulting cobaltacycle can then undergo reductive elimination to afford the sultam product and regenerate the active cobalt catalyst.
Caption: A simplified proposed mechanism for cobalt-catalyzed sultam synthesis.
This protocol outlines a general procedure for the cobalt-catalyzed intramolecular cyclization of an N-isopropenyl sulfonamide.
Materials:
N-isopropenyl sulfonamide derivative (1.0 eq)
Cobalt(II) acetylacetonate [Co(acac)₂] (10 mol%)
Triphenylphosphine (PPh₃) (20 mol%)
1,2-Dichloroethane (DCE)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a sealed tube, combine the N-isopropenyl sulfonamide, Co(acac)₂, and PPh₃.
Solvent Addition: Add anhydrous 1,2-dichloroethane to the tube.
Reaction Conditions: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired sultam.
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and HRMS.
Entry
Catalyst System
Product Type
Typical Yield (%)
Reference
1
Co(salen)/t-BuOOH
N-sulfonyl imidate
70-90
Adapted from related cobalt-catalyzed cyclizations[2]
2
[Ru(p-cymene)Cl₂]₂/AgSbF₆
Bicyclic sultam
65-85
General procedure based on ruthenium-catalyzed annulations
Troubleshooting and Key Considerations
Precursor Purity: The purity of the isopropenyl sulfonamide precursor is critical for the success of the cyclization reaction. Ensure thorough purification before proceeding.
Anhydrous Conditions: Both radical and metal-catalyzed reactions are sensitive to moisture. Use flame-dried glassware and anhydrous solvents.
Radical Initiator: The choice and amount of radical initiator can influence the reaction rate and yield. AIBN is a common choice, and its concentration should be optimized.
Metal Catalyst and Ligand: For metal-catalyzed reactions, the choice of metal precursor and ligand can significantly impact the efficiency and selectivity of the cyclization. Screening of different ligands may be necessary for optimal results.
Reaction Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts.
Conclusion
The synthesis of sultams from isopropenyl sulfonamide precursors provides a versatile and efficient route to this important class of heterocyclic compounds. Both radical and transition-metal-catalyzed intramolecular cyclization methods offer reliable strategies for constructing sultam rings. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel sultam derivatives for drug discovery and development.
References
Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomediated 1,3-Rearrangement. PMC. [Link]
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. PubMed. [Link]
Synthesis of alkenyl sulfonamide intermediates 1 j. ResearchGate. [Link]
Application Note: Catalytic Strategies for the Addition of Amines to Prop-1-ene-2-sulfonamide and Derivatives
Abstract The synthesis of β-aminosulfonamides and their α-isomers is of paramount importance in medicinal chemistry and drug development, where the sulfonamide moiety serves as a key bioisostere for amides and carboxylic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The synthesis of β-aminosulfonamides and their α-isomers is of paramount importance in medicinal chemistry and drug development, where the sulfonamide moiety serves as a key bioisostere for amides and carboxylic acids.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic addition of amines to prop-1-ene-2-sulfonamide, a representative vinyl sulfonamide. We delve into the mechanistic underpinnings of both classical aza-Michael additions and modern photocatalytic hydroaminations, offering detailed, field-proven protocols. This guide contrasts catalytic systems that yield Markovnikov (β-amino) adducts with advanced methods that achieve anti-Markovnikov (α-amino) regioselectivity. By explaining the causality behind experimental choices and providing robust, self-validating protocols, this document aims to empower researchers to effectively synthesize these valuable nitrogen-containing scaffolds.
Introduction: The Strategic Value of Aminosulfonamides
The addition of an amine N-H bond across an alkene, known as hydroamination, is a highly atom-economical method for constructing carbon-nitrogen bonds.[3][4] When the alkene is electronically activated by an electron-withdrawing group, such as the sulfonyl group in vinyl sulfonamides, the reaction is typically classified as an aza-Michael or conjugate addition.[5][6] The resulting products, β-aminosulfonamides, are prevalent in a wide array of approved pharmaceuticals due to their ability to enhance metabolic stability, confer three-dimensionality, and improve binding affinity.[1]
Prop-1-ene-2-sulfonamide serves as an archetypal substrate in this class. Its reactivity is dominated by the strong electron-withdrawing nature of the sulfonamide group, which polarizes the C=C double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. However, controlling the regioselectivity of the amine addition remains a central challenge. Traditional methods almost exclusively yield the β-adduct (Markovnikov product). Recent breakthroughs in photocatalysis have enabled a paradigm shift, allowing for the selective formation of the α-adduct (anti-Markovnikov product) through a radical-mediated pathway.[1][7] This guide will explore both catalytic regimes in detail.
Mechanistic Pathways and Regiocontrol
The regiochemical outcome of the amine addition is dictated entirely by the catalytic mechanism employed. Understanding these pathways is critical for selecting the appropriate conditions to synthesize the desired isomer.
2.1 The Aza-Michael Addition: A Polar Pathway to β-Aminosulfonamides
The classical aza-Michael reaction proceeds via a polar, ionic mechanism. The amine acts as a nucleophile, attacking the electron-deficient β-carbon of the vinyl sulfonamide. This transformation can be catalyzed by either a base or an acid.
Base Catalysis: A base enhances the nucleophilicity of the amine by partial or full deprotonation.
Acid Catalysis (Lewis or Brønsted): An acid catalyst activates the vinyl sulfonamide by coordinating to the sulfonyl oxygens, increasing the electrophilicity of the β-carbon.[4][6]
In both cases, the reaction proceeds through a stabilized enolate or zwitterionic intermediate, which is then protonated to yield the thermodynamically stable β-aminosulfonamide product.
Figure 2: Photocatalytic cycle for anti-Markovnikov hydroamination via PCET.
Experimental Protocols and Methodologies
The following protocols are designed to be robust and serve as excellent starting points for optimization based on specific amine and sulfonamide substrates.
Protocol 1: General Procedure for Base-Catalyzed Aza-Michael Addition (Markovnikov Product)
This protocol describes a straightforward method for synthesizing β-aminosulfonamides using a common organic base.
Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add prop-1-ene-2-sulfonamide (e.g., 1.0 mmol, 121.1 mg).
Dissolve the sulfonamide in anhydrous acetonitrile (5 mL).
Add the desired amine (1.1 mmol) to the solution via syringe.
Add the DBU catalyst (0.1 mmol, 15 µL) to the stirring reaction mixture.
Allow the reaction to stir at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure β-aminosulfonamide.
Causality Insight: DBU is a non-nucleophilic, strong organic base, making it ideal for activating the amine nucleophile without competing in the addition reaction itself. Anhydrous conditions prevent unwanted side reactions with water.
Protocol 2: Detailed Protocol for Photocatalytic Anti-Markovnikov Hydroamination
This advanced protocol leverages a ternary catalyst system to achieve the challenging anti-Markovnikov addition. [1][7]It requires specific equipment for photocatalysis.
Materials and Reagents:
Reagent
Role
Supplier (Example)
Purity
Prop-1-ene-2-sulfonamide (or other alkene)
Substrate
Sigma-Aldrich
>97%
Primary Sulfonamide (e.g., Methanesulfonamide)
Amine Source
TCI Chemicals
>98%
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
Photocatalyst
Sigma-Aldrich
>98%
Nonafluoro-tert-butoxide (NaOtBuF₉)
Brønsted Base
Oakwood Chemical
>97%
1-Dodecanethiol
H-Atom Donor
Alfa Aesar
>98%
1,4-Dioxane, anhydrous
Solvent
Acros Organics
DriSolv™
Experimental Setup:
Borosilicate glass vial (4 mL) with a PTFE-lined screw cap.
Magnetic stir plate.
Visible light source: Blue LED strip (450 nm) or a dedicated photoreactor setup, equipped with a fan for cooling (~25 °C).
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
Figure 3: Schematic of a typical experimental setup for photocatalysis.
Procedure:
Preparation (in a glovebox): To a 4 mL vial, add the Iridium photocatalyst (0.01 equiv, e.g., 0.01 mmol, 11.2 mg), sodium nonafluoro-tert-butoxide (0.20 equiv, 0.2 mmol, 51.2 mg), the primary sulfonamide (1.2 equiv, 1.2 mmol), and a magnetic stir bar.
Add the alkene substrate (1.0 equiv, 1.0 mmol). If the alkene is a solid, add it at this stage.
Add 1-dodecanethiol (0.15 equiv, 0.15 mmol, 36 µL) via microsyringe.
Add anhydrous 1,4-dioxane (2.0 mL) to achieve a 0.5 M concentration relative to the alkene. If the alkene is a liquid, add it now.
Seal the vial tightly with its screw cap.
Reaction: Remove the vial from the glovebox and place it on the magnetic stir plate approximately 2-5 cm from the blue LED light source.
Begin vigorous stirring and irradiation. Use a fan to maintain the reaction temperature at approximately 25 °C.
Continue irradiation for 24 hours. Monitor progress by taking aliquots (if necessary) and analyzing via LC-MS or GC-MS.
Workup: Upon completion, remove the vial from the light source. Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure α-aminosulfonamide product.
Causality Insight: The use of a highly fluorinated alkoxide base is key; it is a stronger Brønsted base than typical alkoxides, which provides the necessary thermodynamic driving force for the PCET event with strong sulfonamide N-H bonds. [1][7]The thiol is a crucial H-atom donor with a weak S-H bond, allowing for efficient quenching of the carbon radical to complete the catalytic cycle.
The catalytic addition of amines to prop-1-ene-2-sulfonamide and related vinyl sulfonamides is a powerful strategy for the synthesis of medicinally relevant aminosulfonamide scaffolds. Researchers now have a robust toolbox to control the regiochemical outcome of this transformation. While classical aza-Michael additions remain the most direct route to β-aminosulfonamides, the advent of photocatalytic methods has unlocked access to the previously elusive α-isomers. [1][7]This dual capability allows for a more comprehensive exploration of the chemical space around this important pharmacophore.
Future research will likely focus on expanding the scope of asymmetric catalysis for both Markovnikov and anti-Markovnikov additions, developing more sustainable and cost-effective catalyst systems, and applying these methods to the late-stage functionalization of complex molecules in drug discovery pipelines.
References
Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes. Chemical Reviews, 108(9), 3795-3892. [Link]
Musacchio, A. J., Lainhart, B. C., Zhang, X., Naguib, S. G., Sherwood, T. C., & Knowles, R. R. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ACS Catalysis. [Link]
Making Molecules. (2024). Enamines. Making Molecules Website. [Link]
Musacchio, A. J., et al. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ACS Catalysis, 14(17), 13098-13104. [Link]
Chemistry LibreTexts. (2025). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
Request PDF. (2024). Intermolecular Anti-Markovnikov Hydroamination of Alkenes with Sulfonamides, Sulfamides, and Sulfamates. ResearchGate. [Link]
Sherwood, T. C., et al. (2021). Enantioselective Hydroamination of Alkenes with Sulfonamides Enabled by Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]
Ashenhurst, J. (2025). Enamines – formation, properties, reactions, and mechanisms. Master Organic Chemistry. [Link]
Hultzsch, K. C. (2015). Hydroamination of Alkenes. Organic Reactions. [Link]
Rawat, M., & Singh, V. K. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2136-2175. [Link]
Bartoli, G., et al. (2006). Aza-Michael Reaction of Aliphatic and Aromatic Amines with alpha,beta-Unsaturated Carbonyl Compounds and Nitriles Catalyzed by CeCl3 center dot 7H(2)O/NaI/Al2O3 System under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
Ferreira, M. L., et al. (2022). Interrupted Intramolecular Hydroaminomethylation of N-Protected-2-vinyl Anilines: Novel Access to 3-Substitued Indoles or Indoline-2-ols. Molecules, 27(3), 1045. [Link]
Luman, C. R., et al. (2008). Poly(beta-aminosulfonamides) as gene delivery vectors: synthesis and in vitro screening. Chemical Communications, (5), 573-575. [Link]
Manzano, D. (2018). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University Electronic Theses and Dissertations. [Link]
Pierson, J. R., & Dong, V. M. (2019). A Multicatalytic Approach to the Hydroaminomethylation of α-Olefins. Angewandte Chemie International Edition, 58(11), 3588-3592. [Link]
Nefzi, A., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters, 15(2), 263-267. [Link]
Cross, J. S., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]
Vafaee, E., & D'Agosto, F. (2026). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. Molecules. [Link]
Konkol, M., & Kerwood, D. J. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]
Corpet, M., et al. (2022). Peptide-Catalyzed Asymmetric Amination of Sulfenamides Enabled by DFT-Guided Catalyst Optimization. Journal of the American Chemical Society. [Link]
Tian, W., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers, 8(17), 4739-4745. [Link]
Wilde, C. P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21627-21634. [Link]
Smolecule. (2026). Comprehensive Application Notes and Protocols: Synthesis of β-Hydroxy-β-Amino Acids for Drug Development. Smolecule Website. [Link]
Wang, C., et al. (2014). Bifunctional amino sulfonamide-catalyzed asymmetric conjugate addition to alkenyl alkynyl ketimines as enone surrogates. Chemical Communications, 50(56), 7514-7517. [Link]
Coin, I., Beyermann, M., & Bienert, M. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Gnad, F., & Seebach, D. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Angewandte Chemie International Edition, 44(17), 2574-2577. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Strategic Methodology and Experimental Protocols.
Executive Summary
N-substituted isopropenyl sulfonamides (enesulfonamides) are highly versatile building blocks in medicinal chemistry. They serve as critical precursors for saturated heterocycles (e.g., oxazolidines, imidazolidines), peptidomimetics, and as handles for asymmetric synthesis[1]. Unlike primary enesulfonamides—which can sometimes be accessed via direct condensation with ketones—secondary (N-substituted) sulfonamides cannot undergo simple dehydrative condensation to form imines due to the lack of a second exchangeable proton. Consequently, researchers must rely on specialized transition-metal-catalyzed C-N bond formation strategies to construct these motifs.
This application note details two highly reliable, self-validating synthetic pathways: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling and Gold-Catalyzed Intermolecular Hydroamination .
Mechanistic Rationale & Pathway Selection
As a Senior Application Scientist, selecting the correct catalytic cycle is paramount to avoiding substrate degradation and maximizing atom economy.
The cross-coupling of a secondary sulfonamide with 2-bromopropene requires careful tuning of the catalytic machinery[2]. We utilize
as the Pd(0) source paired with Xantphos , a bidentate ligand with a wide bite angle. The wide bite angle of Xantphos forces the intermediate Pd(II) complex into a cis-geometry, which drastically accelerates the desired reductive elimination step over the undesired -hydride elimination[3]. is selected as the base because its mild nature efficiently deprotonates the sulfonamide () without degrading the sensitive vinyl halide.
For a 100% atom-economical approach, the intermolecular hydroamination of unactivated alkynes (e.g., propyne) with sulfonamides is highly effective. A cationic Au(I) species, generated in situ via the abstraction of chloride from
by , acts as a soft Lewis acid. The Au(I) center selectively activates the -system of the alkyne. The sulfonamide nitrogen subsequently attacks the activated alkyne in a Markovnikov fashion, directly yielding the N-isopropenyl sulfonamide without the need for halogenated starting materials.
Mandatory Visualization: Synthetic Workflows
Figure 1: Divergent metal-catalyzed pathways for N-substituted isopropenyl sulfonamides.
Data Presentation & Optimization
The following tables summarize the empirical causality behind the chosen reaction conditions.
Table 1: Optimization of Pd-Catalyzed Cross-Coupling (Pathway A)
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Mechanistic Observation
/
Dioxane
100
15%
Monodentate ligand fails to prevent -hydride elimination.
/ BINAP
Toluene
100
42%
Insufficient bite angle for rapid reductive elimination.
Self-Validating Note: Ensure all solvents are rigorously degassed. Oxygen quenches the Pd(0) active species, leading to black palladium precipitation and stalled reactions.
Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under an argon atmosphere, charge
(2.5 mol%, 0.025 equiv) and Xantphos (7.5 mol%, 0.075 equiv).
Substrate Addition: Add the N-substituted sulfonamide (1.0 equiv) and anhydrous
(1.5 equiv) to the flask.
Solvent & Halide Introduction: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the sulfonamide) via syringe, followed by 2-bromopropene (1.5 equiv).
Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath for 12 hours with vigorous stirring.
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-substituted isopropenyl sulfonamide.
Self-Validating Note: Silver triflate (AgOTf) is highly hygroscopic and light-sensitive. Weigh it in a glovebox or under a strict inert atmosphere to prevent catalyst deactivation.
Catalyst Activation: In an oven-dried pressure tube equipped with a magnetic stir bar, add
(2 mol%) and (8 mol%).
Substrate Addition: Add the N-substituted sulfonamide (1.0 equiv) to the tube.
Solvent & Alkyne Introduction: Add anhydrous toluene (0.25 M). If using propyne gas, bubble the gas through the solution at 0 °C until saturated (approx. 3.0 equiv). If using a liquid alkyne analogue, add it via syringe.
Reaction Execution: Seal the pressure tube tightly. Heat the mixture to 100 °C for 9–12 hours. The solution will typically turn from pale yellow to a slightly darker hue as the reaction progresses.
Workup & Purification: Cool the vessel to room temperature and carefully vent any excess pressure. Filter the mixture through a plug of silica gel, washing with dichloromethane. Concentrate the filtrate and purify via column chromatography.
Analytical Characterization Signatures
To verify the successful installation of the isopropenyl group, analyze the
NMR spectrum. The disappearance of the secondary sulfonamide N-H proton is the first indicator. The newly formed isopropenyl group will display a characteristic highly deshielded methyl singlet at ppm, and two distinct terminal vinylic protons (geminal coupling, Hz) typically appearing as broad singlets or fine multiplets between ppm.
References
1.[1] Yadav, S. A. (2019). Synthesis of Enesulfonamides and Benzoxazolidines through Transition-metal Catalyzed C-N Bond Formation. National Institute of Technology Rourkela. 1
2. Cui, D.-M., Zheng, J.-Z., Yang, L.-Y., & Zhang, C. (2010). (PPh3)AuCl/AgOTf-Catalyzed Intermolecular Hydroamination of Alkynes with Sulfonamides To Form N-Sulfonyl Imines. Synlett, 2010(5), 809-811.
3.[3] Wagaw, S., Rennels, R. A., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(36), 8451–8458. 3
4.[2] Das, K., et al. (2025). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. Angewandte Chemie. 2
Technical Support Center: Prop-1-ene-2-Sulfonamide Synthesis
Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting, yield-optimization strategies, and validated protocols for the synthesis of1[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. This guide provides mechanistic troubleshooting, yield-optimization strategies, and validated protocols for the synthesis of1[1]. Designed for drug development professionals and synthetic chemists, this resource addresses the specific chemical instabilities inherent to vinyl sulfonamide precursors.
Mechanistic Workflow & Causality
The synthesis of prop-1-ene-2-sulfonamide is typically achieved via a two-step, one-pot procedure. The Grignard reagent (prop-1-en-2-ylmagnesium bromide) undergoes nucleophilic substitution with sulfuryl chloride (
) to form the highly reactive prop-1-ene-2-sulfonyl chloride intermediate. This intermediate is subsequently2[2] to yield the final product.
Fig 1: Two-step one-pot synthesis of prop-1-ene-2-sulfonamide via sulfonyl chloride intermediate.
Diagnostic Matrix: Yield Optimization
When troubleshooting poor yields, consult the quantitative matrix below. These parameters isolate the thermodynamic and kinetic variables that drive byproduct formation during the 3[3].
Parameter
Suboptimal Condition
Optimized Condition
Impact on Yield
Mechanistic Reason
Addition Order
added to Grignard
Grignard added to (Inverse)
+30-40%
Prevents local excess of Grignard, which causes over-addition to the sulfonyl chloride, forming sulfones.
Stoichiometry
1.0 - 1.1 equivalents
2.0 equivalents
+15-20%
Excess electrophile ensures complete conversion and further suppresses sulfone byproduct formation.
Aminating Agent
Aqueous
Anhydrous (condensed)
+40-50%
Water in aqueous ammonia rapidly hydrolyzes the sulfonyl chloride to sulfonic acid.
Amination Temp
0 °C to Room Temp
-70 °C (Cold finger)
+20-25%
Suppresses thermal degradation and unwanted Michael addition to the activated vinyl group.
Deep-Dive FAQs
Q: Why is my yield of the prop-1-ene-2-sulfonyl chloride intermediate consistently low (< 40%), with a non-polar byproduct dominating the TLC?A: This is a classic symptom of Grignard over-addition. When synthesizing sulfonyl chlorides from Grignard reagents, the intermediate sulfonyl chloride is highly electrophilic. If there is a localized excess of the Grignard reagent in the flask, it will rapidly react with the newly formed sulfonyl chloride to yield an unwanted sulfone (
).
Self-Validating Fix: Employ an inverse addition protocol. Add the prop-1-en-2-ylmagnesium bromide dropwise to a vigorously stirring solution containing a strict 2.0 molar equivalent excess of sulfuryl chloride at 0 °C. This ensures the Grignard reagent is always the limiting reagent in the microenvironment of the drop.
Q: During the amination step, the reaction mixture darkens significantly, and I isolate very little of the desired sulfonamide. What causes this degradation?A: Prop-1-ene-2-sulfonyl chloride contains an electron-deficient double bond, making it a potent Michael acceptor. The reaction between the sulfonyl chloride and ammonia is highly exothermic. Without strict temperature control, the localized heat can trigger polymerization of the alkene or unwanted conjugate addition of ammonia to the double bond.
Self-Validating Fix: Do not bubble ammonia gas at room temperature. Instead, attach a cold finger condenser filled with dry ice/acetone (-70 °C) to your reaction flask. Condense approximately 10 mL of anhydrous ammonia directly into the cold reaction mixture. The latent heat of vaporization of the refluxing ammonia acts as an internal heat sink, perfectly regulating the exotherm.
Q: Can I use aqueous ammonium hydroxide (
) instead of condensing anhydrous ammonia to save time?A: Absolutely not. The sulfonyl chloride intermediate is highly sensitive to hydrolysis. Introducing aqueous ammonium hydroxide will cause the water to outcompete the ammonia as a nucleophile, converting the majority of your intermediate into prop-1-ene-2-sulfonic acid, which will be lost in the aqueous workup. You must use strictly anhydrous conditions.
Validated Experimental Protocol
The following protocol is engineered as a self-validating system; each step contains built-in physical checkpoints to ensure mechanistic fidelity and maximize yield[2].
Step 1: Electrophile Preparation
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Add 20 mL of anhydrous hexanes and 1.6 mL (20.0 mmol, 2.0 equiv) of sulfuryl dichloride (
).
Cool the solution to 0 °C using an ice-water bath.
Checkpoint: Ensure the solution is completely homogeneous and moisture-free before proceeding.
Step 2: Inverse Grignard Addition
Load 20 mL of a 0.5 M solution of prop-1-en-2-ylmagnesium bromide in diethyl ether (10.0 mmol, 1.0 equiv) into a pressure-equalizing dropping funnel.
Add the Grignard solution dropwise to the stirring
solution over 30 minutes at 0 °C.
Remove the ice bath, allow the reaction to slowly warm to room temperature, and stir for 16 hours.
Checkpoint: A white precipitate of magnesium chloride (
) will form, visually indicating successful substitution.
Step 3: Cryogenic Amination
Re-cool the reaction mixture to 0 °C.
Attach a cold finger condenser to the flask and cool the finger to -70 °C using a dry ice/acetone mixture.
Introduce anhydrous ammonia gas into the system until approximately 10 mL of liquid ammonia has condensed into the reaction flask.
Remove the external cooling bath (keep the cold finger active) and allow the mixture to stir at room temperature for 1 hour.
Remove the cold finger and stir open to the air overnight to allow excess ammonia to evaporate safely in a fume hood.
Checkpoint: The reaction volume should reduce as the ammonia evaporates, leaving a suspension of product and ammonium chloride.
Step 4: Workup and Purification
Filter the crude reaction mixture through a medium-porosity glass frit to remove inorganic salts (
, ).
Concentrate the filtrate under reduced pressure.
Purify the residue via flash column chromatography through a short pad of silica gel, eluting with a 1:1 mixture of Ethyl Acetate/Hexanes.
Combine product-containing fractions and concentrate to yield prop-1-ene-2-sulfonamide.
Checkpoint: Verify product identity via
-NMR; the terminal vinyl protons should appear as distinct singlets/multiplets downstream of the methyl group.
References
National Institutes of Health (NIH) - PubChem. "Prop-1-ene-2-sulfonamide | C3H7NO2S | CID 20563296". Available at:[Link]
Google Patents / USPTO. "US Patent 7,666,864: Hepatitis C virus inhibitors". Available at: [Link]
Google Patents / EPO. "EP2462111B1: Preparation of cyclopropane-1-sulfonamide derivatives".
Technical Support Center: Overcoming Steric Hindrance in Isopropenyl Sulfonamide Michael Additions
Welcome to the Advanced Methodologies Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically congested Michael additions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Methodologies Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals facing challenges with sterically congested Michael additions. Specifically, we address the unique stereoelectronic hurdles encountered when utilizing isopropenyl sulfonamides—either as hindered Michael acceptors or when adding sulfonamide nucleophiles to isopropenyl-bearing electrophiles.
Mechanistic Insight: The Causality of Reaction Failure
Before troubleshooting, it is critical to understand why standard conjugate addition conditions fail with isopropenyl and sulfonamide motifs.
The isopropenyl group (–C(CH₃)=CH₂) introduces a severe steric clash at the α- or β-position of the unsaturated system. This bulk disrupts the optimal Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, the electron-donating nature of the methyl group electronically deactivates the β-carbon, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy. When combined with the moderate nucleophilicity of sulfonamides, the activation energy barrier becomes insurmountable at room temperature, leading to stalled reactions or competing 1,2-additions.
To overcome this, we must either apply thermodynamic forcing (e.g., microwave irradiation with phase-transfer catalysts) or LUMO-lowering transition metal catalysis (e.g., Rhodium-catalyzed asymmetric additions).
Logical workflow for overcoming steric hindrance in Michael additions.
Troubleshooting Guide & FAQs
Q: My sulfonamide addition to a sterically hindered α,β-unsaturated ester stalls at <20% conversion using standard K₂CO₃ at room temperature. How can I drive this to completion?A: Standard thermal heating often leads to decomposition before conversion is achieved. We recommend switching to microwave irradiation combined with a phase-transfer catalyst (PTC) . The addition of tetrabutylammonium bromide (TBAB) is critical here. TBAB acts as a microwave susceptor, generating intense in situ heat and creating a homogeneous, ionic liquid-like microenvironment that forces the sulfonamide nucleophile past the steric bulk of the acceptor. This method has been proven to reduce reaction times from days to minutes while boosting yields to >80% .
Q: I am attempting an asymmetric conjugate addition of an isopropenyl boronate to an enone, but the catalyst dies prematurely. What is causing this?A: You are likely experiencing product inhibition. In Rh-catalyzed Hayashi additions involving isopropenyl pinacolboronates, the cleaved pinacol byproduct strongly coordinates to the Rh(I) center, poisoning the catalyst. To self-validate and rescue this protocol, add a 1,3-diol scavenger (such as neopentyl glycol) to the reaction mixture. The scavenger preferentially binds the borate byproducts, freeing the Rh/DTBM-SEGPHOS catalyst to maintain turnover. This simple additive enables kilogram-scale production with >99% enantiomeric excess .
Q: I need to perform a highly enantioselective addition of a sulfonamide to a hindered cyclic imide in aqueous media. Rigid catalysts like (+)-sparteine are giving poor ee. What is the alternative?A: Rigid, tethered diamines like (+)-sparteine suffer from excessive steric congestion when interacting with bulky sulfonamides in the transition state. You should transition to an untethered, primary-tertiary N–H diamine ligand . The flexibility of the N–H diamine allows it to accommodate the steric bulk of the isopropenyl/sulfonamide motif while maintaining tight, highly organized hydrogen-bonding networks in water, drastically improving both yield and enantioselectivity .
Experimental Protocols
To ensure self-validating and reproducible results, follow these field-tested methodologies based on the troubleshooting principles above.
Best for: Rapid, racemic synthesis of hindered sulfonamide adducts.
Preparation: In a microwave-safe vessel, combine the sterically hindered Michael acceptor (1.0 equiv) and the sulfonamide (1.2 equiv).
Catalyst Loading: Add K₂CO₃ (1.5 equiv) as the base and TBAB (10 mol%) as the phase-transfer catalyst/microwave susceptor.
Solvent: Add a minimal amount of solvent (e.g., DMF or solvent-free if substrates are liquid) to ensure a high-concentration environment.
Irradiation: Seal the vessel and irradiate at 300 W. Monitor the internal temperature, maintaining it just above the melting point of TBAB (~100–105 °C) for 5 to 15 minutes.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove TBAB and base, dry over Na₂SO₄, and concentrate.
Best for: Enantioselective C-C bond formation with isopropenyl groups.
Catalyst Activation: In a nitrogen-filled glovebox, pre-stir[Rh(cod)Cl]₂ (0.3 mol%) and chiral ligand DTBM-SEGPHOS (0.6 mol%) in a degassed heptane/MeOH mixture for 30 minutes.
Scavenger Addition: Add neopentyl glycol (1.0 equiv) to the reaction vessel to act as the pinacol scavenger.
Substrate Introduction: Add the isopropenyl pinacolboronate (1.5 equiv) and the enone/acceptor (1.0 equiv).
Reaction: Heat the mixture to 60 °C and stir for 12–24 hours until complete consumption of the acceptor is observed via HPLC.
Purification: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography.
Step-by-step workflow for Rh-catalyzed asymmetric conjugate addition.
Quantitative Data Summary
The following table summarizes the expected performance metrics when transitioning from standard conditions to the optimized protocols for sterically hindered Michael systems.
Method
Substrate Type
Catalyst / Additive
Conditions
Yield (%)
ee (%)
Ref
Standard Base
Sulfonamide + Hindered Ester
K₂CO₃
rt, 24h
< 20
N/A
[1]
Microwave PTC
Sulfonamide + Hindered Ester
K₂CO₃ / TBAB
MW 300W, 5 min
82
N/A
[1]
Chiral Diamine
Sulfonamide + Hindered Imide
N–H Diamine (L3)
Water, rt
90
96
[3]
Rh-Catalysis
Isopropenyl Boronate + Enone
[Rh(cod)Cl]₂ / DTBM-SEGPHOS
60 °C, 1,3-Diol
82
99.6
[2]
References
Title: Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis
Source: Journal of the Iranian Chemical Society, 2007.
URL: [Link]
Title: Development of a Kilogram-Scale Process for the Enantioselective Synthesis of 3-Isopropenyl-cyclohexan-1-one via Rh/DTBM-SEGPHOS-Catalyzed Asymmetric Hayashi Addition Enabled By 1,3-Diol Additives
Source: Organic Process Research & Development, 2017.
URL: [Link]
Title: Untethering sparteine: 1,3-diamine ligand for asymmetric synthesis in water
Source: ChemRxiv, 2020.
URL: [Link]
Troubleshooting
Technical Support Center: Catalysis for Sterically Hindered α-Methyl Vinyl Sulfonamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously challenging substrate classes in synthetic methodology: α-methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously challenging substrate classes in synthetic methodology: α-methyl vinyl sulfonamides .
The synergistic deactivation caused by the electron-withdrawing sulfonyl group and the steric bulk of the α-methyl substituent renders these substrates highly unreactive in standard catalytic cycles. This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure your success in cross-metathesis, Heck couplings, and asymmetric hydrogenation.
Diagnostic Logic & Troubleshooting Workflow
Before adjusting your reaction parameters, it is critical to diagnose the specific mechanistic failure point of your catalytic cycle. The flowchart below maps the causality of common failures and their corresponding catalytic solutions.
Diagnostic logic for troubleshooting unreactive α-methyl vinyl sulfonamide catalysis.
Frequently Asked Questions (FAQs)
Q1: Why does cross-metathesis (CM) of my α-methyl vinyl sulfonamide stall at <10% conversion even with Grubbs II catalyst?
The Causality: α-Methyl vinyl sulfonamides are classified as highly deactivated Type II/III olefins. The Grubbs II catalyst fails because the formation of the sterically congested ruthenacyclobutane intermediate is energetically unfavorable. Furthermore, the electron-withdrawing sulfonamide reduces the nucleophilicity of the olefin, slowing down the initial coordination to the ruthenium carbene.
The Solution: Switch to Hoveyda-Grubbs II or the Nitro-Grela catalyst[1]. The isopropoxybenzylidene ligand in these catalysts facilitates rapid initiation. In the case of the Nitro-Grela catalyst, the electron-withdrawing nitro group decreases the electron density on the ruthenium center, making it more electrophilic and highly reactive toward electron-deficient olefins. You must also operate at elevated temperatures (40–60 °C) and use a higher catalyst loading (5–10 mol%)[2].
Q2: In intramolecular Heck cyclizations to form sultams, I observe rapid decomposition and no desired product. What is the mechanism of failure?
The Causality: The α-methyl group severely retards the migratory insertion step of the palladium(II) intermediate into the double bond. When migratory insertion is slower than competing pathways, the Pd(II) species undergoes premature β-hydride elimination or protodemetalation, leading to substrate isomerization or decomposition.
The Solution: You must force a cationic palladium pathway . By adding silver salts (e.g.,
or ), you abstract the halide from the Pd(II) intermediate, creating a highly electrophilic, coordinatively unsaturated cationic Pd center that drastically accelerates migratory insertion[3]. Pair this with a bulky, electron-rich phosphine like to stabilize the active Pd(0) species and accelerate the final reductive elimination step.
Q3: Asymmetric hydrogenation of these substrates yields poor enantiomeric excess (ee). How can I improve stereocontrol?
The Causality: Standard asymmetric hydrogenation relies on a bidentate chelation model where the sulfonyl oxygen coordinates to the metal (e.g., Rh or Ru) to lock the substrate conformation. The α-methyl group creates a severe steric clash that disrupts this chelation, leading to multiple competing transition states and racemic mixtures.
The Solution: Abandon flexible ligands. Utilize highly rigid, electron-rich P-chiral ligands such as TangPhos or DuanPhos with a Rhodium(I) precursor (e.g.,
). The rigid steric environment of these ligands overrides the poor chelation of the substrate, enforcing stereocontrol purely through steric funneling[4].
Quantitative Data: Catalyst Selection Matrix
Use the following validated parameters to establish your baseline reaction conditions.
Reaction Type
Optimal Catalyst System
Catalyst Loading
Temp (°C)
Expected Yield
Key Mechanistic Driver
Cross-Metathesis
Hoveyda-Grubbs II
5–10 mol%
40–60
60–85%
Rapid initiation via isopropoxybenzylidene
Cross-Metathesis
Nitro-Grela
5 mol%
40
70–90%
Enhanced Ru electrophilicity via nitro group
Heck Cyclization
/ /
10 mol% Pd
80–100
75–95%
Cationic Pd center accelerates insertion
Asymmetric Hydrog.
1–2 mol%
25
>90% (up to 95% ee)
Rigid P-chiral ligand overcomes poor chelation
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following workflows include built-in analytical checkpoints to verify the success of each mechanistic step.
Self-validating experimental workflow for catalytic conversion of vinyl sulfonamides.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).
Reagent Loading: Add the α-methyl vinyl sulfonamide (1.0 equiv) and the cross-coupling olefin partner (3.0 equiv, to suppress homodimerization) to the flask.
Solvent Addition: Dissolve the substrates in anhydrous, degassed dichloroethane (DCE) to achieve a concentration of 0.05 M. Causality: Low concentration prevents unwanted oligomerization.
Catalyst Introduction: Add Hoveyda-Grubbs II catalyst (5 mol%) in one portion.
Self-Validation Checkpoint: The solution should immediately turn a deep green/brown, confirming the active ruthenium carbene has entered the catalytic cycle.
Heating: Heat the reaction mixture to 60 °C under a continuous, gentle argon flow. Causality: Argon flow drives off ethylene gas, shifting the equilibrium toward the product.
Monitoring: Take a 50 µL aliquot at 2 hours, filter through a short silica plug, and analyze via GC-MS.
Self-Validation Checkpoint: Look for the disappearance of the terminal olefin mass peak. If conversion is <50%, add an additional 2.5 mol% of catalyst.
Quenching: Cool to room temperature and add 0.1 mL of ethyl vinyl ether. Stir for 30 minutes. Causality: This irreversibly traps the active ruthenium carbene, preventing isomerization during purification.
Purification: Concentrate in vacuo and purify via flash column chromatography.
Preparation: In an argon-filled glovebox, charge a pressure vial with
(10 mol%), (20 mol%), and (2.0 equiv).
Substrate Addition: Dissolve the α-methyl vinyl sulfonamide precursor (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M) and add it to the vial.
Activation: Seal the vial, remove it from the glovebox, and heat to 90 °C.
Self-Validation Checkpoint: The presence of a silver mirror or black precipitate (
/ ) after 30 minutes confirms the successful halide abstraction and generation of the cationic Pd(II) species.
Monitoring: Monitor via TLC (Hexanes/EtOAc) until the starting material is completely consumed (typically 4–8 hours).
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium and silver salts.
Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the cyclic sultam.
References
Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis
Source: Organic Letters (ACS Publications), 2020.
URL:[Link][1]
“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins
Source: Organic Letters (ACS Publications), 2009.
URL:[Link][3]
Two Decades of Progress in the Asymmetric Intramolecular aza‐Michael Reaction
Source: The Chemical Record (Wiley Online Library), 2021.
URL:[Link][5]
Design of Chiral Phosphine Catalysts Driven by Visible Light and Study of Asymmetric [2+2] Cycloaddition Reactions
Source: Francis Press, 2026.
URL:[Link] (General index for recent chiral phosphine developments)[4]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: #VNYL-SO2-004
Topic: Troubleshooting Hydrolysis & Aqueous Stability of Prop-1-ene-2-sulfonamide
Assigned Specialist: Senior Application Scientist, Covalent Warhead Division
Executive Summary
You are likely accessing this guide because you are observing unexpected degradation of prop-1-ene-2-sulfonamide (or its derivatives) in aqueous media.
The Immediate Diagnosis:
Researchers often misidentify the degradation of vinyl sulfonamides as "hydrolysis" of the sulfonamide bond (
cleavage). In 95% of cases, the sulfonamide bond is intact. The actual side reaction is the Michael addition of water (hydration) across the electron-deficient alkene, or nucleophilic attack by buffer components .
Prop-1-ene-2-sulfonamide possesses an
-methyl group (). While this substitution attenuates reactivity compared to linear vinyl sulfonamides, it does not eliminate susceptibility to hydration under non-neutral pH or high-temperature conditions.
Module 1: The "Phantom" Hydrolysis (Michael Hydration)
Symptom:
LC-MS shows a mass shift of +18 Da.
Loss of UV absorbance at the characteristic alkene
(typically ~210-220 nm).
The product is more polar (earlier retention time on Reverse Phase HPLC).
Technical Insight:
The sulfonyl group (
) is a potent electron-withdrawing group (EWG), significantly lowering the LUMO of the adjacent double bond. This makes the -carbon () highly electrophilic. In aqueous buffers, water acts as a weak nucleophile.
While the
-methyl group in prop-1-ene-2-sulfonamide provides some steric shielding and electronic stabilization (making it less reactive than acrylamides or unsubstituted vinyl sulfonamides), hydration is thermodynamically favorable over time.
Mechanism of Failure
The reaction is not
.
It is .
Troubleshooting Protocol: Distinguishing Hydration from Hydrolysis
Diagnostic Step
Observation: Hydration (C=C Attack)
Observation: True Hydrolysis (S-N Cleavage)
Mass Spec (ESI)
[M+18]+ (Water adduct)
[M-16]+ (Loss of , gain of ) or appearance of
1H NMR
Disappearance of vinylic protons ( 5.5-6.5 ppm). Appearance of aliphatic signals.
Vinylic protons remain intact.
Ninhydrin Stain
Negative (Primary amine is sulfonamide, low reactivity).
Positive (Release of free ammonia/amine if S-N breaks).
pH Sensitivity
Accelerated at pH > 8.0 (OH- attack) or pH < 3.0 (Acid catalysis).
Module 2: Buffer Interference (The Hidden Nucleophile)
Issue:
Your compound disappears in Tris, Glycine, or HEPES buffer, but the mass shift is not +18.
Root Cause:
Common biological buffers contain nucleophilic amines or hydroxyls. Prop-1-ene-2-sulfonamide is a "soft" electrophile. It prefers "soft" nucleophiles (like thiols/cysteines) but will react with primary amines in buffers over 24-48 hours.
Corrective Action:
Switch Buffers: Use non-nucleophilic buffers like Phosphate (PBS) , MOPS , or HEPES (though HEPES can sometimes interfere at high concentrations, it is better than Tris). Avoid Tris and Glycine completely.
pH Control: Maintain pH < 7.5. The rate of Michael addition correlates directly with the concentration of the deprotonated nucleophile.
Module 3: Polymerization Risks
Issue:
Formation of insoluble white precipitates or "gums" during concentration or workup.
Technical Insight:
Vinyl sulfonamides are prone to radical polymerization, especially when concentrated. The
group stabilizes the radical intermediate.
Prevention Protocol:
Add Inhibitors: If storing the monomer, add 200-500 ppm of BHT (Butylated hydroxytoluene) or MEHQ .
Temperature: Never concentrate the monomer to dryness at temperatures > 40°C.
Light: Store in amber vials to prevent photo-initiated radical formation.
Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways for Prop-1-ene-2-sulfonamide. Note that "True Hydrolysis" is the kinetic outlier (slowest).
Figure 1: Competing reaction pathways. Note that Hydration and Buffer Adduct formation are the dominant degradation routes in physiological buffers, not S-N hydrolysis.
FAQ: Frequently Asked Questions
Q1: I need to remove the sulfonamide group entirely to yield the sulfonic acid. How do I force the "True Hydrolysis"?A: This is chemically difficult while preserving the alkene. The sulfonamide bond is extremely robust.[1] Standard protocols require refluxing in 48% HBr or 6M HCl for hours. Warning: These conditions will almost certainly destroy the alkene (via hydration or hydrohalogenation) or cause polymerization. If you need the sulfonic acid, it is better to synthesize it directly from the sulfonyl chloride precursor rather than hydrolyzing the amide.
Q2: Does the
-methyl group make this molecule stable enough for oral drug delivery?A: It improves stability compared to linear vinyl sulfonamides. Literature suggests -methyl substitution reduces glutathione (GSH) reactivity by orders of magnitude compared to unsubstituted analogs [1].[2] However, it is still a covalent warhead. It will eventually react with off-target thiols or hydrate in the stomach acid (acid-catalyzed hydration).
Q3: Can I use DMSO as a solvent for stock solutions?A: Yes, DMSO is excellent and non-nucleophilic. However, ensure the DMSO is dry. Hygroscopic DMSO will introduce water, leading to slow hydration over months of storage. Store stocks at -20°C.
References
Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science, 2025. Link
Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. PMC, 2018. Link
Hydrolysis of sulphonamides in aqueous solutions. PubMed, 2012. Link
Technical Support Center: Solvent Effects on Prop-1-ene-2-sulfonamide Reactivity
This is an advanced technical guide designed for researchers working with prop-1-ene-2-sulfonamide (also known as 2-sulfonylpropene or isopropenyl sulfonamide). Unlike standard vinyl sulfonamides, this -methyl substitute...
Author: BenchChem Technical Support Team. Date: March 2026
This is an advanced technical guide designed for researchers working with prop-1-ene-2-sulfonamide (also known as 2-sulfonylpropene or isopropenyl sulfonamide). Unlike standard vinyl sulfonamides, this
-methyl substituted variant presents unique reactivity challenges due to steric and electronic factors.
Role: Senior Application Scientist
Subject: Optimization of Michael Addition Kinetics & Solubility Profiles
Molecule: Prop-1-ene-2-sulfonamide (
)
Core Analysis: The Reactivity Paradox
Before troubleshooting, you must understand the specific physical organic constraints of this molecule.
The Challenge:
Prop-1-ene-2-sulfonamide is an
-substituted Michael acceptor . While the sulfonamide group is a strong electron-withdrawing group (EWG), the -methyl group introduces two deactivating factors compared to a standard vinyl sulfonamide ():
Steric Hindrance: Minimal at the
-carbon (attack site), but significant in the transition state as the hybridization changes from to .
Electronic Deactivation: The methyl group donates electron density via hyperconjugation, destabilizing the developing negative charge on the
-carbon in the transition state [1].
Result: This molecule reacts significantly slower than unsubstituted vinyl sulfonamides. Your choice of solvent is not just about solubility; it is the primary lever to lower the activation energy (
).
Interactive Troubleshooting Guide (Q&A)
Module A: Reaction Kinetics & Solvent Selection
Q: My reaction with a thiol nucleophile is stalling in Dichloromethane (DCM). Why?A: DCM is a non-polar, non-protic solvent. In this environment, the transition state (which involves charge separation between the zwitterionic intermediate) is poorly stabilized. Furthermore, DCM does not support the ionization of thiols to thiolates (
), which are the active nucleophilic species.
Solution: Switch to a polar aprotic solvent like DMSO or DMF . These solvents have high dielectric constants that stabilize the charged transition state and enhance the nucleophilicity of the thiol by solvating the counter-cation, leaving the anion "naked" and reactive [2].
Q: Can I use Methanol or Water to accelerate the reaction via Hydrogen Bonding?A: This is a double-edged sword.
The Pro: Protic solvents (MeOH,
) can activate the electrophile by hydrogen bonding to the sulfonyl oxygens, pulling electron density away from the alkene.
The Con: They heavily solvate the nucleophile (anions), forming a "cage" that reduces its energy and reactivity.
Verdict: For prop-1-ene-2-sulfonamide, the deactivation of the nucleophile usually outweighs the activation of the electrophile. Use Acetonitrile (MeCN) or DMSO for faster kinetics. Use aqueous buffers only if biological constraints (e.g., protein labeling) demand it, and expect slower rates [3].
Module B: Solubility & Stability
Q: The starting material precipitates immediately upon adding the nucleophile.A: Prop-1-ene-2-sulfonamide has a polar sulfonamide head and a lipophilic tail.
Cause: If you are using a non-polar solvent (Toluene, Hexane) to dissolve the alkene, adding a polar nucleophile salt (e.g., Sodium thiolate) causes immediate phase separation or precipitation.
Fix: Use a co-solvent system . A 1:1 mixture of THF/Water or DCM/MeOH often balances the solubility of both the hydrophobic warhead and the hydrophilic nucleophile.
Q: I see a new spot on TLC that isn't my product. Is it polymerizing?A: Anionic polymerization is possible but rare under standard coupling conditions. The most likely side reaction is hydrolysis of the sulfonamide bond, but this is very slow.
Check: If using a primary amine nucleophile, ensure you aren't getting bis-addition . While the
-methyl group hinders the second addition, high concentrations and high heat can force a second nucleophile onto the -carbon if the product eliminates the sulfonamide group (unlikely here) or if the mechanism shifts.
Verification: Run an NMR. Polymerization will show broad peaks; bis-addition will show a distinct integration ratio change.
Data Visualization: Solvent Influence on Mechanism
The following diagram illustrates how solvent polarity interacts with the transition state of the Michael addition to prop-1-ene-2-sulfonamide.
Caption: Comparative reaction pathways showing how polar aprotic solvents lower the activation energy barrier by stabilizing the zwitterionic transition state.
Experimental Protocol: Optimized Thiol Coupling
Objective: Synthesis of a thioether conjugate using prop-1-ene-2-sulfonamide.
Reagents:
Prop-1-ene-2-sulfonamide (1.0 equiv)
Thiol Nucleophile (1.2 equiv)
Base: Triethylamine (Et3N) or DIPEA (0.5 - 1.0 equiv)
Solvent: DMSO (anhydrous) or DMF
Step-by-Step:
Preparation: Dissolve 1.0 equiv of prop-1-ene-2-sulfonamide in DMSO (0.2 M concentration). Note: High concentration helps overcome the slower kinetics of the
-methyl species.
Activation: Add 0.5 equiv of Et3N to the thiol in a separate vial. Stir for 5 minutes to generate the thiolate species.
Addition: Dropwise add the thiol/base solution to the sulfonamide solution at Room Temperature (25°C).
Monitoring: Monitor by LC-MS or 1H NMR (look for the disappearance of alkene protons at
5.8-6.2 ppm).
Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. Do not exceed 60°C to avoid polymerization.
Workup: Dilute with Ethyl Acetate, wash 3x with brine (to remove DMSO), dry over
, and concentrate.
Quantitative Reference: Solvent Dielectric Constants vs. Rate
Solvent Class
Representative Solvent
Dielectric Constant ()
Relative Rate ()*
Recommended For
Non-Polar
Toluene, Hexane
~2 - 9
< 1
Purification only
Polar Aprotic
DCM, THF
~7 - 9
1 - 10
Standard synthesis
Polar Aprotic (High)
DMSO, DMF
36 - 47
100 - 500
Difficult couplings
Polar Protic
Methanol, Ethanol
~24 - 33
10 - 50
Solubility issues
Aqueous
Water/Buffer
80
Variable
Biological assays
*Rates are estimated approximations based on general Michael addition kinetics for vinyl sulfonamides [4].
References
Exploration of Targeted Anti-tumor Therapy. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. (2026). Exploration of Drug Science.
Chemical Science. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025).[1][2][3] Royal Society of Chemistry.
Journal of the American Chemical Society. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. (2021).[4][5][6] ACS Publications.
Polymer Chemistry. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction. (2010). Royal Society of Chemistry.
Technical Support Center: Troubleshooting N-Isopropenyl Sulfonamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, recurring challenges researchers face when synthesizing N-isopropenyl sulfonamides.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, recurring challenges researchers face when synthesizing N-isopropenyl sulfonamides.
Primary sulfonamides are highly stable and feature prominently in pharmaceuticals, making their functionalization a critical step in drug development[1]. However, introducing an isopropenyl group transforms the stable sulfonamide into a sulfonyl enamine (enamide) . This structural motif introduces severe steric hindrance during transition-metal catalysis and renders the final product highly susceptible to acid-catalyzed degradation[2].
This guide dissects the causality behind low conversion rates and provides field-proven, self-validating protocols to rescue your yields.
I. Quantitative Comparison of Synthetic Routes
Before troubleshooting, it is critical to evaluate if your chosen synthetic route is appropriate for the steric and electronic demands of the isopropenyl group.
Synthetic Route
Typical Conversion
Reaction Time
Key Reagents
Primary Failure Mode
Pd-Catalyzed C-N Coupling
70–90%
12–24 h
Pd₂dba₃, RuPhos, Cs₂CO₃
Reagent volatilization (Stalling)
Base-Mediated Elimination
80–95%
2–6 h
DBU or t-BuOK
Intramolecular aziridination
Cu-Catalyzed Ullmann
40–60%
24–48 h
CuI, DMEDA, K₂CO₃
Catalyst poisoning / Steric clash
Ketone Condensation
<20%
48 h
Acetone, TiCl₄, Et₃N
Unfavorable thermodynamic equilibrium
II. Troubleshooting FAQs & Mechanistic Causality
FAQ 1: My Pd-catalyzed Buchwald-Hartwig coupling with 2-bromopropene stalls at <20% conversion. Why?
Causality: The failure here is typically physical rather than strictly chemical. 2-Bromopropene is highly volatile (bp 48 °C). At typical cross-coupling temperatures (80–110 °C) in a standard reflux setup, the electrophile rapidly vaporizes out of the liquid phase, starving the catalytic cycle. Furthermore, the
-methyl group of the isopropenyl moiety introduces severe steric bulk during the reductive elimination step of the palladium cycle[3].
The Fix: You must run this reaction in a sealed pressure vessel (autoclave or heavy-walled Schlenk tube) to force the 2-bromopropene into the liquid phase. Chemically, switch to a bulky, electron-rich biaryl phosphine ligand like RuPhos or BrettPhos, which are specifically designed to accelerate difficult reductive eliminations.
FAQ 2: My LCMS shows 100% conversion in the reactor, but after silica gel chromatography, my isolated yield is 10%. Where did my product go?
Causality: N-isopropenyl sulfonamides are enamides. While more stable than standard enamines, they are highly susceptible to acid-catalyzed hydrolysis. The slightly acidic surface of standard silica gel (pH ~4.5–5.5) protonates the enamide double bond, leading to rapid cleavage back into the starting primary sulfonamide and acetone[2].
The Fix: You must passivate your stationary phase. Pre-treat the silica gel with 1–2% triethylamine (Et₃N) or switch entirely to basic alumina. Avoid any acidic aqueous washes during your workup.
Logic tree for diagnosing low conversion in N-isopropenyl sulfonamide synthesis.
FAQ 3: I am trying to synthesize the isopropenyl group via base-mediated elimination of an N-(2-mesylpropyl) sulfonamide. Why am I isolating a byproduct with the same mass?
Causality: Sulfonamide anions are excellent internal nucleophiles. When treating a
-leaving group with a weak or highly nucleophilic base, the deprotonated nitrogen attacks the -carbon via an intramolecular pathway. This forms an N-sulfonyl aziridine—a dead-end byproduct—instead of undergoing the desired E2 elimination to form the alkene.
The Fix: Switch to a sterically hindered, non-nucleophilic amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and apply heat to kinetically favor the anti-periplanar E2 transition state over the cyclization.
Mechanistic divergence in the base-mediated elimination of beta-substituted sulfonamides.
This protocol utilizes a sealed environment to prevent electrophile loss and employs a highly active catalyst system to overcome the steric bulk of the isopropenyl group[3].
Preparation: In a nitrogen-filled glovebox, combine the primary sulfonamide (1.0 eq), Pd₂dba₃ (0.02 eq), RuPhos (0.04 eq), and anhydrous Cs₂CO₃ (1.5 eq) in a heavy-walled Schlenk tube.
Self-Validation Check: The solid mixture should appear deep purple/red from the Pd source. If it is grey or black, the catalyst has already degraded to bulk palladium; discard and source fresh catalyst.
Solvent & Electrophile Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Chill the tube to 0 °C in an ice bath before adding 2-bromopropene (2.0 eq).
Causality: Chilling prevents the immediate volatilization of the low-boiling electrophile before the tube can be sealed.
Reaction: Seal the tube tightly with a Teflon screw cap. Heat to 90 °C behind a blast shield for 16 hours.
Self-Validation Check: Upon heating, the solution should transition to a clear yellow/orange color, indicating the formation of the active monomeric Pd(0)-RuPhos complex. A black precipitate indicates catalyst death (oxygen ingress or ligand failure).
Workup: Cool completely to room temperature before carefully opening the seal. Dilute with EtOAc and wash with saturated aqueous NaHCO₃.
Causality: Maintaining a strictly basic aqueous environment (pH > 8) prevents the acid-catalyzed hydrolysis of the newly formed enamide.
Protocol B: Passivated Silica Gel Chromatography for Enamides
If you must purify the N-isopropenyl sulfonamide via standard phase chromatography, you must neutralize the stationary phase[2].
Column Preparation: Slurry standard silica gel (230–400 mesh) in your starting eluent (e.g., 10% EtOAc in Hexanes) containing 2% v/v Triethylamine (Et₃N) .
Causality: The amine neutralizes the acidic silanol groups on the silica surface, which act as Brønsted acids capable of cleaving the N-isopropenyl group.
Loading: Dissolve the crude product in a minimum amount of eluent containing 1% Et₃N.
Self-Validation Check: Spot the crude mixture on a TLC plate pre-treated with Et₃N and a standard untreated TLC plate. If the standard plate shows a new, lower-Rf spot corresponding to the primary sulfonamide (hydrolysis), passivation is strictly required for the bulk column.
Elution: Run the column using the Et₃N-doped solvent system. Evaporate fractions immediately under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation.
IV. References
1.[1] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS.
2.[3] C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. ACS.
3.[2] Enamides and Enecarbamates as Nucleophiles in Stereoselective C–C and C–N Bond-Forming Reactions. ACS.
Analytical Validation of Isopropenyl Sulfonamides: A Comparative Guide to IR Spectroscopy Modalities
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Isopropenyl sulfonamides are highly versatile building blocks in medicinal chemistry and polymer science, chara...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals
Isopropenyl sulfonamides are highly versatile building blocks in medicinal chemistry and polymer science, characterized by the presence of both an electron-rich terminal alkene (isopropenyl) and a highly polar, hydrogen-bonding sulfonamide core. Validating the structural integrity of these dual moieties is a critical quality control step. While Nuclear Magnetic Resonance (NMR) elucidates atomic connectivity, Fourier Transform Infrared (FTIR) spectroscopy provides rapid, definitive validation of the molecule's vibrational states and functional group integrity.
This guide objectively compares FTIR sampling modalities—specifically Attenuated Total Reflectance (ATR) versus Transmission—and provides a self-validating protocol to ensure rigorous, artifact-free characterization.
Deconstructing the Vibrational Causality of Isopropenyl Sulfonamides
To establish a robust validation framework, we must first understand the physical causality behind the characteristic infrared absorption bands of the target molecule. The structural validation relies on identifying orthogonal vibrational modes that do not overlap.
The Sulfonamide Core (-SO₂NH₂)
The sulfonamide group dominates the mid-IR spectrum due to the highly polar S=O bonds, which produce massive changes in the dipole moment during vibration.
SO₂ Stretching: The group exhibits two highly diagnostic, intense bands: an asymmetric stretch typically between 1310–1345 cm⁻¹ and a symmetric stretch between 1143–1155 cm⁻¹[1][2].
N-H Stretching: Primary and secondary sulfonamides display N-H stretching vibrations in the 3144–3349 cm⁻¹ region[1].
S-N Stretching: The S-N bond acts as the structural bridge of the moiety, with its stretching vibration reliably appearing in the 895–914 cm⁻¹ fingerprint region[1].
The Isopropenyl Moiety (-C(CH₃)=CH₂)
The terminal isopropenyl group is validated through the dynamics of its carbon-carbon double bond and terminal protons.
C=C Stretching: The stretching of the isolated double bond produces a sharp, moderate-intensity band at approximately 1635–1663 cm⁻¹.
=CH₂ Bending: The out-of-plane bending of the terminal vinylic protons produces a strong, characteristic band near 880–900 cm⁻¹.
Table 1: Characteristic IR Validation Bands
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Causality & Diagnostic Notes
Sulfonamide
Asymmetric SO₂ Stretch
1310 – 1345
Highly intense; sensitive to hydrogen bonding and crystal packing[1].
Sulfonamide
Symmetric SO₂ Stretch
1143 – 1155
Highly intense; pairs with the asymmetric band for definitive SO₂ ID[1].
Sulfonamide
N-H Stretch
3144 – 3349
Broadens significantly if the sample absorbs atmospheric moisture[1].
Sulfonamide
S-N Stretch
895 – 914
Confirms the sulfur-nitrogen linkage; critical for differentiating from sulfones[1].
Isopropenyl
C=C Stretch
1635 – 1663
Sharp band; intensity varies based on conjugation with the core structure.
Modality Comparison: ATR-FTIR vs. Transmission FTIR
Choosing the correct FTIR modality dictates the reliability of your validation. While both methods probe the same molecular vibrations, their physical interaction with the sample differs fundamentally.
Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR utilizes an internal reflection element (IRE) crystal (e.g., Diamond or ZnSe). As the IR beam reflects internally, it generates an evanescent wave that penetrates the sample resting on the crystal[3].
The Causality of Spectral Shifts: ATR is inherently surface-sensitive, penetrating only 1–2 µm into the sample[4]. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the fingerprint region (e.g., the S-N stretch) will appear disproportionately stronger than high-wavenumber peaks (e.g., the N-H stretch) compared to transmission spectra[4]. Furthermore, anomalous dispersion near the intensely absorbing SO₂ bands can cause slight peak shifts due to refractive index alterations at the crystal interface[5].
Transmission FTIR (KBr Pellet)
Transmission spectroscopy passes the IR beam directly through a bulk sample, typically dispersed in a transparent KBr matrix.
The Causality of Moisture Artifacts: While transmission yields high-quality spectra that perfectly match legacy libraries[5], KBr is highly hygroscopic. Absorbed water creates a massive, broad O-H stretching band (~3400 cm⁻¹) that can completely obscure the critical N-H stretch of the sulfonamide group[5].
Table 2: Objective Comparison of Analytical Modalities
Deep structural elucidation, legacy library matching
Self-Validating Experimental Protocol for ATR-FTIR
To ensure scientific integrity, a protocol must be self-validating—meaning the procedure itself contains internal checks that prevent false data acquisition. The following workflow utilizes ATR-FTIR due to its speed and non-destructive nature[3][5], incorporating specific causality checks for isopropenyl sulfonamides.
Step 1: System Initialization & Background Verification
Action: Clean the diamond IRE crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Collect a background spectrum.
Causality Check: The background spectrum must show a flat baseline at 1330 cm⁻¹ and 1650 cm⁻¹. Any peaks here indicate cross-contamination from previous samples, which would invalidate the sulfonamide and isopropenyl readings.
Action: Place 1–2 mg of the synthesized isopropenyl sulfonamide powder directly onto the crystal. Lower the pressure anvil.
Causality Check: Because the evanescent wave only penetrates a few micrometers, poor contact yields a weak spectrum[3][4]. Monitor the live spectrum and increase pressure until the asymmetric SO₂ band (~1330 cm⁻¹) reaches an optimal absorbance of 0.5–0.8 AU. Do not over-pressurize, as excessive mechanical stress can induce polymorphic transitions in crystalline sulfonamides.
Step 3: Data Acquisition & Algorithmic Correction
Action: Collect 32 to 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm via the spectrometer software.
Causality Check: The ATR correction mathematically compensates for the wavelength-dependent penetration depth[4]. This step is mandatory to normalize the relative intensities of the N-H stretch (~3300 cm⁻¹) against the S-N stretch (~900 cm⁻¹) for accurate library comparison.
Step 4: Orthogonal Band Validation
Action: Confirm the presence of the C=C stretch (~1650 cm⁻¹) and the SO₂ symmetric stretch (~1150 cm⁻¹)[1].
Causality Check: If the 1650 cm⁻¹ band is present but the 890 cm⁻¹ (=CH₂ bend) is missing, the isopropenyl group may have undergone unwanted polymerization or isomerization during synthesis. Both bands must be present to validate the terminal alkene.
Visualizing the Validation Framework
Analytical workflow comparing ATR-FTIR and Transmission FTIR for sample validation.
Characteristic IR vibrational modes for the isopropenyl and sulfonamide moieties.
References
"Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides." Rsc.org.[Link]
"Full article: Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives." Taylor & Francis.[Link]
"p-ISOPROPENYLCALIX[N]ARENE DERIVATIVES I. MODIFICATION OF THE UPPER RIM OF p-ISOPROPENYL CALIX[N]ARENES WITH DICARBOXYLIC ACID." Journal of Chemical Technology and Metallurgy.[Link]
"Why ATR-FTIR Results Don't Always Match Expectations." Rocky Mountain Labs.[Link]
"Explainer: The difference between IR, FTIR, and ATR-FTIR." Specac Ltd.[Link]
A Predictive Guide to the Mass Spectrometry Fragmentation of Prop-1-ene-2-sulfonamide
Guide Objective: This document provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of prop-1-ene-2-sulfonamide. In the absence of publicly available experimental spectra for this spec...
Author: BenchChem Technical Support Team. Date: March 2026
Guide Objective: This document provides a detailed, predictive analysis of the mass spectrometric fragmentation pattern of prop-1-ene-2-sulfonamide. In the absence of publicly available experimental spectra for this specific molecule, this guide establishes a theoretical framework grounded in established chemical principles and data from structurally analogous compounds. It serves as a comparative tool for researchers aiming to identify this molecule or understand the behavior of vinyl sulfonamides in mass spectrometry. We will compare the predicted fragmentation of prop-1-ene-2-sulfonamide with its structural isomer, prop-2-ene-1-sulfonamide, to highlight key differentiating features.
Introduction: The Chemical Context
Prop-1-ene-2-sulfonamide, also known as 2-methylprop-1-ene-1-sulfonamide, is an unsaturated aliphatic sulfonamide with the chemical structure depicted below. Its molecular formula is C₃H₇NO₂S, with a monoisotopic mass of approximately 121.02 Daltons[1].
Structure:
CH₂=C(CH₃)-SO₂NH₂
Vinyl sulfonamides are a class of compounds recognized for their utility as electrophilic "warheads" in the development of covalent inhibitors for drug discovery[2]. Their reactivity makes them valuable tools, but it also necessitates robust analytical methods for their characterization. Mass spectrometry (MS) is an indispensable technique for confirming the structure and purity of such novel or reactive compounds. Understanding the specific fragmentation pattern is critical for unambiguous identification, particularly when distinguishing between isomers.
This guide will focus primarily on predicting the fragmentation pattern under Electron Ionization (EI), a common technique for analyzing relatively small, volatile molecules via Gas Chromatography-Mass Spectrometry (GC-MS).
Theoretical Fragmentation Pathways of Prop-1-ene-2-sulfonamide (EI-MS)
Upon entering the mass spectrometer and undergoing electron ionization, prop-1-ene-2-sulfonamide will form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 121. The subsequent fragmentation of this ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions and neutral losses.
The primary fragmentation pathways are predicted to be:
Pathway A: C-S Bond Cleavage (Major Pathway): The bond between the vinyl carbon and the sulfur atom is predicted to be the most labile. Cleavage of this bond is highly favored because it results in the formation of a resonance-stabilized 2-methylallyl cation. This is analogous to the fragmentation of 2-methylpropene (isobutylene), which readily loses a methyl group to form the stable allyl cation as its base peak[3][4].
Resulting Ion: A dominant peak at m/z 41 . This is expected to be the base peak in the spectrum.
Pathway B: Neutral Loss of Sulfur Dioxide (SO₂): The elimination of SO₂ (64 Da) is a hallmark fragmentation pathway for many sulfonamides, often occurring through a rearrangement mechanism[5]. This is a highly characteristic neutral loss.
Reaction: [C₃H₇NSO₂]⁺• → [C₃H₇N]⁺• + SO₂
Resulting Ion: A significant peak at m/z 57 .
Pathway C: S-N Bond Cleavage: Cleavage of the sulfur-nitrogen bond is another common pathway in sulfonamide fragmentation[6][7]. This results in the loss of an amino radical (•NH₂).
Reaction: [C₃H₇NSO₂]⁺• → [C₃H₅SO₂]⁺ + •NH₂
Resulting Ion: A peak at m/z 105 .
Pathway D: Formation of the Sulfonamide Cation: While C-S cleavage leading to the hydrocarbon fragment is often favored, the formation of the complementary ion can also occur.
A key challenge in analytical chemistry is the differentiation of isomers. The predicted fragmentation pattern of prop-1-ene-2-sulfonamide can be compared with that of its structural isomer, prop-2-ene-1-sulfonamide (CH₂=CH-CH₂-SO₂NH₂)[8][9], to establish a method for their distinction.
Predicted Ion (m/z)
Proposed Structure
Prop-1-ene-2-sulfonamide (Target)
Prop-2-ene-1-sulfonamide (Isomer)
Rationale for Comparison
121
[C₃H₇NO₂S]⁺•
Molecular Ion
Molecular Ion
Both isomers have the same molecular weight and will show a molecular ion at m/z 121.
41
[C₃H₅]⁺
Base Peak (2-methylallyl cation)
High Abundance (allyl cation)
Both isomers are expected to produce a strong peak at m/z 41 via C-S cleavage due to the formation of a stable allyl cation. High-resolution MS could potentially distinguish the fragments, but their stability is comparable, making this ion non-discriminatory.
57
[C₃H₇N]⁺•
High Abundance
High Abundance
The neutral loss of SO₂ is a fundamental property of the sulfonamide group and is expected to be a major pathway for both isomers.
105
[C₃H₅SO₂]⁺
Moderate Abundance
Moderate Abundance
Loss of the amino radical from the molecular ion is also a common pathway and unlikely to differ significantly in abundance between the two isomers.
Key Differentiator: While many major fragments are common to both isomers, subtle differences in the relative abundances of lower mass fragments or the presence of unique rearrangement products would be the key to differentiation. For prop-1-ene-2-sulfonamide, the tertiary-like nature of the carbon attached to the sulfur might lead to a more pronounced m/z 41 peak compared to its isomer. Definitive identification would rely on acquiring authentic spectra for both compounds under identical conditions.
Experimental Protocol: GC-MS Analysis
This section provides a self-validating, step-by-step protocol for acquiring an electron ionization mass spectrum of prop-1-ene-2-sulfonamide.
1. Sample Preparation:
Accurately weigh approximately 1 mg of prop-1-ene-2-sulfonamide.
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
Perform a serial dilution to a final concentration of ~10 µg/mL for analysis. The final concentration should be optimized to avoid column overloading and detector saturation.
2. Gas Chromatography (GC) Parameters:
GC System: Agilent 8890 GC or equivalent.
Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to handle the concentration.
Injector Temperature: 250 °C.
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
Column: A non-polar or mid-polar capillary column, such as an Agilent DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Oven Temperature Program:
Initial Temperature: 60 °C, hold for 2 minutes.
Ramp: 15 °C/min to 280 °C.
Final Hold: Hold at 280 °C for 5 minutes.
Injection Volume: 1 µL.
3. Mass Spectrometry (MS) Parameters:
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
Ionization Mode: Electron Ionization (EI).
Electron Energy: 70 eV. This is the standard energy for generating reproducible spectra that are comparable to library databases.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Mass Range: Scan from m/z 35 to 250. This range will capture all predicted fragments as well as the molecular ion.
Solvent Delay: 3 minutes (or adjusted based on the solvent elution time) to protect the filament.
4. Data Analysis:
Integrate the total ion chromatogram (TIC) to locate the peak corresponding to prop-1-ene-2-sulfonamide.
Extract the mass spectrum from the apex of the chromatographic peak.
Identify the molecular ion (m/z 121) and major fragment ions.
Compare the experimental spectrum to the predicted fragmentation pattern outlined in this guide.
Conclusion
The mass spectrometric fingerprint of prop-1-ene-2-sulfonamide under electron ionization is predicted to be dominated by a base peak at m/z 41 , resulting from the formation of the stable 2-methylallyl cation. Another highly characteristic feature is the significant neutral loss of SO₂ (64 Da), yielding a fragment at m/z 57 . The presence of the molecular ion at m/z 121, along with these key fragments, provides a strong basis for the tentative identification of this compound. While this predictive guide offers a robust hypothesis, definitive confirmation and differentiation from isomers require analysis of an authentic standard using the detailed protocol provided.
References
Title: Prop-1-ene-2-sulfonamide
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions
Source: ResearchGate
URL: [Link]
Title: Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement
Source: RSC Publishing
URL: [Link]
Title: Electron ionization mass spectra of derivatives of sulfabenzamide and related compounds: unusual rearrangement involving migration of carbonyl O-atom
Source: ResearchGate
URL: [Link]
Title: Electron ionization mass spectra of alkylated sulfabenzamides
Source: ResearchGate
URL: [Link]
Title: Electron ionization mass spectra of alkylated sulfabenzamides
Source: National Center for Biotechnology Information
URL: [Link]
Title: mass spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 fragmentation pattern
Source: Doc Brown's Chemistry
URL: [Link]
Title: mass spectrum of propanamide fragmentation pattern
Source: Doc Brown's Chemistry
URL: [Link]
Title: Electron ionization mass spectra of alkylated sulfabenzamides
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads
Source: Chemical Science (RSC Publishing)
URL: [Link]
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry
Source: PubMed, National Library of Medicine
URL: [Link]
Title: Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations
Source: ResearchGate
URL: [Link]
Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry
Source: ResearchGate
URL: [Link]
Title: Ion fragmentation of small molecules in mass spectrometry
Source: University of Alabama at Birmingham
URL: [Link]
Title: Prop-2-ene-1-sulfonamide
Source: PubChem, National Center for Biotechnology Information
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reactivity Comparison: Vinyl Sulfonamide vs. Isopropenyl Sulfonamide
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the "warhead" (electrophile) dictates the delicate balance between potency and selectivity. This guide compares two closely related sulfonyl-based Michael acceptors: Vinyl Sulfonamide (VS) and its
While Vinyl Sulfonamide is a high-reactivity electrophile capable of rapidly labeling cysteine residues (often with promiscuity risks), Isopropenyl Sulfonamide introduces a "reactivity cliff." The introduction of the
-methyl group drastically attenuates Michael addition kinetics through a combination of steric hindrance and electronic destabilization of the transition state. This guide details the mechanistic underpinnings, kinetic data, and experimental protocols to validate these differences in your own scaffold.
Mechanistic Foundation: The
-Methyl Effect
To understand the performance difference, we must look at the transition state of the Michael addition with a thiol nucleophile (e.g., Cysteine).
Vinyl Sulfonamide (VS):
Structure:
Mechanism: The nucleophile attacks the terminal
-carbon. The transition state is stabilized by the strong electron-withdrawing nature of the sulfonyl group, which effectively delocalizes the developing negative charge on the -carbon.
Outcome: Rapid irreversible bond formation.
Isopropenyl Sulfonamide (IPS):
Structure:
Mechanism: The nucleophile still attacks the terminal
-carbon. However, the -methyl group exerts two penalties:
Electronic (Inductive): The methyl group is electron-donating. This destabilizes the developing carbanion at the
-position in the transition state (intermediate), raising the activation energy ().
Steric: While the attack is at the
-carbon, the -methyl group alters the planarity and creates steric clash with the incoming nucleophile's trajectory and the sulfonyl oxygens.
Pathway Visualization
The following diagram illustrates the kinetic barrier difference introduced by the
-methyl group.
Caption: Comparative reaction coordinate. The
-methyl group in IPS significantly raises the activation energy compared to the unsubstituted VS.
Kinetic Profiling: The Data
Experimental data consistently ranks Vinyl Sulfonamides as significantly more reactive than Acrylamides, while
-substitution renders the warhead nearly inert under physiological conditions.
Comparative Reactivity Table (GSH Assay)
Electrophile Class
Structure
Relative Reactivity
Approx (GSH)*
Mechanism
Vinyl Sulfonamide
High
~4 min (238 s)
Fast Irreversible
Vinyl Sulfonimidamide
Moderate-High
~10 min (576 s)
Tunable Irreversible
Acrylamide
Moderate
~235 min (14,000 s)
Standard Irreversible
Isopropenyl Sulfonamide
Very Low
> 24 Hours**
Slow / Reversible
*Note: Half-lives are condition-dependent (typically pH 7.4, excess GSH). Data extrapolated from comparative studies of sulfonyl warheads [1, 2].
**Note:
-methyl substitution on vinyl sulfonimidamides (closely related) reduced reactivity to <5% conversion under conditions where the vinyl variant showed 100% conversion [1].
Key Insight:
The "Isopropenyl" warhead is often too unreactive for standard covalent inhibition unless the non-covalent binding affinity (
) is exceptionally high, positioning the warhead in perfect proximity to a hyper-reactive cysteine. It is effectively a "dead" warhead for non-specific screening.
To verify these kinetics in your specific scaffold, use this NMR-based thiol consumption assay. This method is superior to LC-MS for kinetics as it allows real-time monitoring without ionization artifacts.
Protocol: NMR Kinetic Assay ()
Objective: Measure the pseudo-first-order rate constant (
) of the warhead with N-acetylcysteine methyl ester (NAC-Me) or Glutathione (GSH).
Materials:
Electrophile (VS or IPS derivative)
Nucleophile: NAC-Me (simpler NMR spectra than GSH)
-DMSO / Phosphate Buffer (, pH 7.4) mix (typically 2:1 ratio to ensure solubility).
Workflow:
Preparation:
Prepare a 20 mM stock of Electrophile + 5 mM Internal Standard in
-DMSO.
Prepare a 200 mM stock of NAC-Me in Phosphate Buffer (
, pH 7.4).
Initiation:
Mix 250
L of Electrophile stock with 250 L of Buffer (blank check).
To start reaction: Add 250
L of NAC-Me stock to 250 L of Electrophile stock in an NMR tube.
Final Concentrations: 10 mM Electrophile, 100 mM Thiol (10-fold excess = pseudo-first-order).
Acquisition:
Immediately insert into NMR (500 MHz+ recommended).
Acquire
spectra every 2–5 minutes for 2 hours (VS) or 12 hours (IPS).
Analysis:
Monitor the disappearance of the vinyl protons (typically
6.0–7.0 ppm).
Integrate vinyl peaks relative to the Internal Standard.
Plot
vs. Time. The slope is .
Calculate Second-Order Rate Constant:
.
Caption: Standard workflow for determining intrinsic electrophilicity (
) via NMR.
Strategic Application Guide
When should you use Vinyl Sulfonamide vs. Isopropenyl Sulfonamide?
Scenario
Recommended Warhead
Rationale
Fragment Screening
Vinyl Sulfonamide
High reactivity maximizes the chance of labeling a cysteine in a low-affinity fragment context.
Targeting "Quiet" Cysteines
Vinyl Sulfonamide
If the target Cys has a high pKa (unreactive), the high intrinsic electrophilicity of VS is required to drive bond formation.
Selectivity Optimization
Isopropenyl Sulfonamide
If a VS-based lead is promiscuous, switching to IPS acts as a "selectivity filter." Only the most perfectly positioned/reactive cysteines will react.
Negative Control
Isopropenyl Sulfonamide
IPS is an excellent structural negative control for VS probes. It maintains the sulfonyl geometry but ablates reactivity, proving the biological effect is covalent-dependent.
References
Willis, M. et al. (2025).[1] Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Link
Viola, R. E. (2026).[2] Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. Link
Gilbert, A. et al. (2022). Covalent Modifiers: A Chemical Perspective on the Reactivity of
-Unsaturated Carbonyls. Journal of Medicinal Chemistry. Link
Enamine . Covalent Compounds and Warhead Reactivity Data. Enamine.net. Link
glutathione reactivity assay for prop-1-ene-2-sulfonamide
The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balancing act: the electrophilic warhead must be reactive enough to form a durable bond with the target nucleophile (typically a cysteine residue...
Author: BenchChem Technical Support Team. Date: March 2026
The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balancing act: the electrophilic warhead must be reactive enough to form a durable bond with the target nucleophile (typically a cysteine residue), yet stable enough to avoid promiscuous off-target reactions that lead to toxicity.
While acrylamides have long been the industry standard—featured in blockbuster drugs like ibrutinib and sotorasib—their metabolic liabilities and patent crowding have driven researchers to explore alternative electrophiles [1]. Enter prop-1-ene-2-sulfonamide , an
-methyl substituted vinyl sulfonamide. This guide provides an in-depth comparative analysis of the prop-1-ene-2-sulfonamide warhead, detailing the causality behind its unique kinetic profile and providing a self-validating protocol for assessing its intrinsic reactivity using a Glutathione (GSH) assay.
To understand the utility of prop-1-ene-2-sulfonamide, we must analyze the structure-activity relationship (SAR) of its parent class. Unsubstituted vinyl sulfonamides are highly potent Michael acceptors. However, they are often too reactive, rapidly depleting intracellular GSH and leading to hepatotoxicity [2].
The structural addition of an
-methyl group (forming the prop-1-ene-2-sulfonamide scaffold) fundamentally alters the reaction kinetics through two causal mechanisms:
Steric Hindrance: The
-methyl group obstructs the Bürgi-Dunitz trajectory of the incoming thiolate nucleophile, significantly raising the activation energy barrier of the transition state.
Electronic Modulation: The weak electron-donating effect of the methyl group slightly reduces the electrophilicity of the
-carbon compared to unsubstituted variants.
By dampening the intrinsic reactivity (
), the prop-1-ene-2-sulfonamide warhead shifts the burden of covalent bond formation onto the non-covalent binding affinity () of the drug scaffold. This ensures that the covalent inactivation rate () is driven by target-specific pre-organization rather than indiscriminate electrophilicity.
Reaction pathway of prop-1-ene-2-sulfonamide with GSH via a sterically hindered transition state.
Comparative Kinetic Performance
To objectively evaluate prop-1-ene-2-sulfonamide, we must benchmark it against standard warheads using the GSH half-life (
) metric. The data below synthesizes kinetic behaviors observed in recent covalent library screenings [3, 4].
Warhead Class
Representative Structure Motif
GSH Reactivity ()
Intrinsic Electrophilicity
Primary Application Profile
Unsubstituted Vinyl Sulfonamide
< 5 minutes
Very High
Tool compounds, rapid labeling, high risk of off-target toxicity.
Acrylamide (Standard)
3 – 5 hours
Moderate
Clinical TCIs (e.g., kinase inhibitors). Highly dependent on scaffold .
Prop-1-ene-2-sulfonamide
5 – 8 hours
Low/Moderate
Highly selective TCIs. Requires precise active-site positioning to react.
Cyanoacrylamide
Reversible
Variable
Reversible covalent inhibitors. High initial reactivity but rapid off-rate ().
Data Interpretation: Prop-1-ene-2-sulfonamide exhibits a GSH half-life that is comparable to, or slightly longer than, standard acrylamides. This places it in the "Goldilocks zone" for drug development—stable enough to circulate in plasma without being scavenged by serum albumin or systemic GSH, but reactive enough to trap a target cysteine when held in close proximity.
Self-Validating Glutathione Reactivity Protocol
A robust GSH reactivity assay must be treated as a self-validating system. Variations in pH, solvent composition, and LC-MS ionization can drastically skew kinetic data. The following protocol utilizes pseudo-first-order kinetics and internal standard normalization to guarantee reproducible extraction of the second-order rate constant (
).
Rationale for Experimental Choices
Excess GSH (10:1 ratio): By keeping GSH concentrations vastly higher than the warhead, the concentration of GSH remains effectively constant. This simplifies the rate equation to a pseudo-first-order decay, allowing
to be calculated independent of initial warhead concentration [1].
pH 7.4 Buffer: The reaction is strictly dependent on the thiolate anion (
). Because the of GSH is ~8.8, only a small fraction is active at physiological pH. Deviating from pH 7.4 will exponentially alter the observed reaction rate.
Internal Standard (IS): Electrospray ionization (ESI) efficiency drifts over a 24-hour LC-MS run. Normalizing the warhead peak area to an inert internal standard prevents instrument drift from being misinterpreted as chemical degradation.
Step-by-Step Methodology
Phase 1: System Preparation & Controls
Prepare a 100 mM stock of the prop-1-ene-2-sulfonamide test compound, a known control (e.g., Ibrutinib), and an inert internal standard (e.g., labetalol or indoprofen) in 100% LC-MS grade DMSO.
Prepare a fresh 10 mM solution of reduced Glutathione (GSH) in 100 mM Potassium Phosphate Buffer (PBS), precisely adjusted to pH 7.4. Note: GSH oxidizes to GSSG in solution; this must be prepared immediately before the assay.
Phase 2: Kinetic Incubation
3. In a 96-well polypropylene plate, create the reaction mixture: Dilute the test compound to a final concentration of 1 mM in the 10 mM GSH buffer (final DMSO concentration should not exceed 5% to prevent warhead precipitation or solvent-induced kinetic shifts).
4. Seal the plate and incubate at 37°C with gentle shaking (300 rpm).
Phase 3: Aliquot Quenching (The Self-Validating Step)
5. At predefined time points (
hours), extract a 10 µL aliquot from the reaction mixture.
6. Immediately quench the reaction by adding the aliquot to 90 µL of ice-cold quenching solution (Acetonitrile containing 1% Formic Acid and 1 µM Internal Standard).
Causality: Formic acid drops the pH to ~2.5, instantly protonating the GSH thiolate back to a thiol, halting the Michael addition dead in its tracks.
Phase 4: LC-MS Analysis & Kinetic Modeling
7. Centrifuge the quenched plates at 4000 rpm for 10 minutes to pellet any precipitated buffer salts.
8. Analyze the supernatant via LC-MS (MRM mode is preferred for high sensitivity).
9. Calculate the ratio of the [Warhead Peak Area] / [Internal Standard Peak Area] for each time point.
10. Plot the natural log (
) of the normalized area ratio versus time. The slope of this linear regression represents the pseudo-first-order rate constant ().
11. Calculate half-life: .
Self-validating LC-MS workflow for pseudo-first-order GSH kinetic profiling.
Conclusion
The prop-1-ene-2-sulfonamide warhead represents a sophisticated evolution in targeted covalent inhibitor design. By leveraging steric hindrance at the
-position, it mitigates the hyper-reactivity typically associated with vinyl sulfonamides, yielding a GSH half-life that rivals the stability of clinical-grade acrylamides. When evaluated through a rigorously controlled, self-validating kinetic assay, this warhead demonstrates the precise, tunable electrophilicity required for next-generation, highly selective covalent therapeutics.
References
Turcotte, S. "Refining covalent warhead reactivity: A new look at GSH reactivity assays." X-Chem. Available at:[Link]
Willis, et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2025. Available at:[Link]
Avonto, et al. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." Journal of Medicinal Chemistry, 2022. Available at:[Link]
Validation
Analytical Comparison Guide: Melting Point Determination and Thermal Profiling of Pure Prop-1-ene-2-sulfonamide and Its Derivatives
Executive Summary & Scientific Context Prop-1-ene-2-sulfonamide (CAS: 16325-50-1) is a critical synthetic intermediate used in the development of advanced proapoptotic and antiestrogenic agents[1][2]. Despite its structu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Prop-1-ene-2-sulfonamide (CAS: 16325-50-1) is a critical synthetic intermediate used in the development of advanced proapoptotic and antiestrogenic agents[1][2]. Despite its structural importance, the pure base compound is a highly reactive species. Consequently, standard commercial safety data sheets currently list its melting point as "No data available"[3][4].
For drug development professionals, this literature gap necessitates rigorous in-house thermal analysis upon synthesis. This guide objectively compares the analytical methodologies for determining the melting point of prop-1-ene-2-sulfonamide, provides baseline empirical data for its stable, biologically active derivatives, and establishes self-validating protocols for thermal profiling.
Comparative Physicochemical Data
Because pure prop-1-ene-2-sulfonamide lacks a universally standardized melting point in public safety repositories[3][4], structural derivatives are frequently synthesized as stable proxies during assay development. Table 1 summarizes the thermal and physicochemical properties of the base compound versus a key stable chalconesulfonamide derivative.
Table 1: Physicochemical Properties of Prop-1-ene-2-sulfonamide vs. Stable Derivative
When evaluating the melting point of synthesized prop-1-ene-2-sulfonamide or its derivatives, researchers must choose between traditional capillary methods and Differential Scanning Calorimetry (DSC). Table 2 objectively compares these alternatives to help scientists select the appropriate method based on their phase of research.
Table 2: Comparison of Melting Point Determination Techniques
Parameter
Capillary Method (e.g., Buchi SMP-20)
Differential Scanning Calorimetry (DSC)
Mechanism
Visual observation of phase change via heating block.
Measurement of heat flow (endothermic/exothermic) vs. temperature.
Excellent (Identifies distinct polymorphs and glass transitions).
Best Use Case
Routine Quality Control (QC) and rapid purity checks[2].
High-precision thermal profiling and stability validation.
Experimental Protocols: Self-Validating Workflows
Expertise & Experience Note: The presence of the vinyl group (C=C) in prop-1-ene-2-sulfonamide makes it susceptible to thermally induced polymerization or oxidation. Therefore, controlling the heating rate and atmospheric conditions is not merely a procedural step—it is the mechanistic safeguard against false melting point depressions and degradation.
Protocol A: High-Throughput Capillary Melting Point Determination
This method is ideal for routine QC of synthesized derivatives (e.g., confirming the 140–142 °C melting point of chalconesulfonamides)[2].
System Calibration (Self-Validation): Calibrate the apparatus (e.g., Buchi SMP-20) using certified reference standards (e.g., Vanillin, mp 81–83 °C; Caffeine, mp 234–236 °C). Causality: This proves the instrument's thermal accuracy before testing the unknown sulfonamide.
Sample Preparation: Thoroughly pulverize the dried prop-1-ene-2-sulfonamide sample using an agate mortar to ensure uniform heat transfer. Load 2–3 mm of the powder into a glass capillary tube, tapping it firmly to eliminate air pockets.
Rapid Heating Phase: Ramp the temperature at 10 °C/min until reaching approximately 15 °C below the expected or predicted melting point.
Precision Heating Phase: Reduce the heating rate to 1 °C/min. Causality: A slow ramp rate prevents thermal lag between the heating block and the sample, ensuring the recorded onset and clear-point temperatures are highly accurate.
Observation & Recording: Record the temperature at the first sign of liquid formation (onset) and when the sample is completely liquefied (clear point).
For the pure, reactive prop-1-ene-2-sulfonamide base compound, DSC is the authoritative method.
Baseline Calibration: Run an empty aluminum pan to establish a flat thermal baseline.
Sample Encapsulation: Weigh exactly 3.0 mg of the compound into a standard aluminum DSC pan and crimp the lid.
Atmospheric Control: Purge the DSC furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents the exothermic oxidative degradation of the prop-1-ene moiety from masking the true endothermic melting peak.
Thermal Ramping: Heat the sample from 25 °C to 200 °C at a controlled rate of 5 °C/min.
Data Synthesis: Analyze the thermogram to identify the extrapolated onset temperature (true melting point) and the peak temperature.
Fig 1. Analytical workflow for the thermal validation of prop-1-ene-2-sulfonamide.
Biological Relevance & Downstream Applications
Determining the exact melting point and thermal stability of prop-1-ene-2-sulfonamide is critical because impurities or degradation products can severely compromise downstream biological assays. When synthesized into chalconesulfonamides, these compounds act as Michael acceptors that form covalent bonds with target proteins[2].
Experimental data demonstrates that these highly pure sulfonamide derivatives regulate steroid receptor signaling. Specifically, they modulate estrogen receptor alpha (ERα), downregulate the antiapoptotic protein Bcl-2, and induce significant accumulation of cleaved PARP, ultimately driving apoptosis in resistant breast cancer cell lines (e.g., MCF7/HT2)[2].
Fig 2. Proapoptotic signaling pathway modulated by prop-1-ene-2-sulfonamide derivatives.
Title: Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency
Source: mdpi.com
URL: [Link]
kinetic isotope effect in isopropenyl sulfonamide reactions
Comparative Guide: Kinetic Isotope Effects in the C–H Functionalization of Isopropenyl and Isopropyl Sulfonamides Introduction & Mechanistic Rationale Isopropenyl and isopropyl sulfonamides are highly versatile motifs in...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Kinetic Isotope Effects in the C–H Functionalization of Isopropenyl and Isopropyl Sulfonamides
Introduction & Mechanistic Rationale
Isopropenyl and isopropyl sulfonamides are highly versatile motifs in modern drug discovery, serving as both robust directing groups and reactive olefinic partners. However, functionalizing these inert C(sp³)–H and allylic C–H bonds via transition-metal catalysis requires precise tuning of the reaction's kinetic profile. As a Senior Application Scientist, I rely on the Kinetic Isotope Effect (KIE)—specifically the primary deuterium KIE (
)—as the ultimate diagnostic tool. By identifying whether C–H bond cleavage is the rate-determining step (RDS), we can rationally select the correct catalytic platform, engineer the optimal ligand architecture, and ensure reliable scale-up.
This guide objectively compares three state-of-the-art methodologies for sulfonamide and isopropenyl C–H functionalization, evaluating their performance through the lens of their KIE-derived mechanisms.
Mechanistic Evaluation of Catalytic Platforms
Platform A: Pd(II)/SOX-Catalyzed Allylic C–H Amination
When cross-coupling terminal olefins (such as isopropenyl derivatives) with aliphatic sulfonamides, traditional catalysts often deactivate due to strong coordination from the sulfonamide nitrogen[1]. The introduction of mixed sulfoxide-oxazoline (SOX) ligands resolves this limitation. Initial rate studies on parallel reactions yield a primary KIE of 2.4 ± 0.1[1].
Causality & Insight: A KIE of 2.4 indicates that C–H cleavage is involved in the kinetic pathway but is not the sole rate-determining step[1]. The higher intramolecular competition KIE (4.0 ± 0.1) further supports this conclusion[1]. Therefore, the SOX ligand's primary role isn't merely to accelerate C–H cleavage, but to stabilize the subsequent cationic
-allyl Pd intermediate, preventing catalyst poisoning and driving the reaction forward[1].
Platform B: Rh(III)-Catalyzed Direct C–H Sulfonamidation
For the direct sulfonamidation of aromatic and isopropenyl-adjacent C–H bonds using sulfonyl azides, Rh(III) catalysis offers exceptional regioselectivity. Kinetic isotope effect studies yield a
of approximately 3.0, alongside crystallographic evidence of rhodacyclic intermediates[2].
Causality & Insight: This KIE value confirms that the initial ortho-metalation (C–H cleavage) to form the rhodacycle is irreversible and rate-limiting[2]. The experimental choice to use as an additive is critical here: it abstracts chloride from the precursor, generating a highly electrophilic, cationic Rh(III) center that provides the necessary thermodynamic driving force to overcome this high-barrier C–H activation step[2].
Platform C: Pd(II)/MPASA-Catalyzed Enantioselective C(sp³)–H Sulfonylation
The desymmetrization of isopropyl groups to form chiral methyl stereocenters represents a breakthrough in C(sp³)–H functionalization. Using a chiral monoprotected amino sulfonamide (MPASA) ligand, this platform achieves up to 98% enantiomeric excess (ee)[3]. The measured KIE for this transformation is 5.4[3].
Causality & Insight: A KIE of 5.4 is a massive primary isotope effect, confirming that C–H bond cleavage is the strict, absolute rate-determining step[3]. Because the C–H cleavage is irreversible and strictly rate-limiting, the chirality is entirely controlled during this specific hydrogen transfer event[3]. This explains why fine-tuning the electronic and steric properties of the MPASA ligand's aryl sulfonamide moiety directly correlates with the final ee[3].
Visualizing the Kinetic Workflows
Mechanistic divergence in sulfonamide C-H functionalization based on KIE-determined rate steps.
Quantitative Performance Comparison
Catalytic Platform
Target Motif
Catalyst & Ligand System
KIE ()
Mechanistic Interpretation (RDS)
Typical Performance
Allylic C–H Amination
Terminal Olefins (Isopropenyl) + Sulfonamides
/ SOX Ligand
2.4
C–H cleavage involved, but not the sole RDS.
~75% Yield, >20:1 Regioselectivity
Direct Sulfonamidation
Aryl/Isopropenyl Directing Groups
/
~3.0
Irreversible C–H metalation.
Moderate to Excellent Yields
C(sp³)–H Sulfonylation
Isopropyl Amides & Lactams
/ MPASA Ligand
5.4
Strict RDS; chirality is locked during H-transfer.
89% Yield, up to 98% ee
Self-Validating Experimental Protocol: Parallel KIE Determination
To ensure trustworthy scale-up parameters, determining the absolute KIE via parallel initial rate kinetics is superior to one-pot competition experiments. Competition experiments only yield relative rates and can be heavily skewed if substrate binding is irreversible. The following self-validating protocol isolates the absolute rate of C–H cleavage for the Pd(II)/SOX system.
Step-by-Step Methodology:
Substrate Preparation: Synthesize and purify the standard isopropenyl substrate (
-substrate) and its fully deuterated analogue (-substrate) at the allylic position. Ensure isotopic purity is >98% via -NMR.
Parallel Reaction Setup: In a nitrogen-filled glovebox, prepare a master mix of
(5 mol%) and SOX ligand (5 mol%) in 1,2-dichloroethane to ensure mathematically identical catalyst loading. Split the master mix equally into two identical Schlenk flasks.
Initiation: Add the
-substrate to Flask A and the -substrate to Flask B at precisely the same time. Maintain a strict temperature of 45 °C using a calibrated oil bath.
Aliquot Sampling (The Causality of Initial Rates): Extract 50
aliquots at exactly 5, 10, 15, and 20 minutes. Why these specific times? We must capture the initial reaction rate (<10% conversion) before catalyst degradation, product inhibition, or reagent depletion alters the kinetic profile.
Quenching & Analysis: Immediately quench the aliquots in cold ethyl acetate/brine. Analyze conversions via GC-FID using an internal standard (e.g., dodecane) added prior to the reaction.
Self-Validation Check: Plot product concentration versus time for both flasks. Calculate the slopes (
and ). The linear regression () for both plots must be . If , the data is invalid due to mass transfer limitations or induction periods, and the stirring rate/homogeneity must be optimized before repeating.
References
C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS
Source: National Institutes of Health (NIH) / PMC
URL:1
Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides
Source: RSC Publishing
URL:2
New Breakthrough in the Synthesis of Chiral Methyl Stereocenters: "One-Click Sulfonylation" of Amide C–H Bonds
Source: BLDpharm (Summary of J. Am. Chem. Soc. 2025)
URL:3
crystal structure analysis of N-substituted isopropenyl sulfonamides
Crystal Structure Analysis of N-Substituted Isopropenyl Sulfonamides: A Comparative Methodological Guide Executive Summary The determination of precise three-dimensional structures for N-substituted isopropenyl sulfonami...
Author: BenchChem Technical Support Team. Date: March 2026
Crystal Structure Analysis of N-Substituted Isopropenyl Sulfonamides: A Comparative Methodological Guide
Executive Summary
The determination of precise three-dimensional structures for N-substituted isopropenyl sulfonamides is a critical bottleneck in modern drug development. These compounds—often investigated for their role as AMPA receptor modulators and targeted anticancer therapeutics[1]—present unique crystallographic challenges. They combine a highly polar, rigid sulfonamide core capable of complex hydrogen-bonding networks with a sterically demanding, lipophilic isopropenyl group that is prone to severe rotational disorder[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical hardware (X-ray sources) and wet-lab methodologies (crystallization techniques) required to yield publication-quality structural data for these specific derivatives.
Structural Challenges & Causality
To successfully analyze N-substituted isopropenyl sulfonamides, researchers must understand the causality behind their solid-state behavior:
Conformational Flexibility: The sulfonamide nitrogen can adopt various hybridization states depending on the steric bulk of the N-substituent, heavily influencing molecular conformation and crystal packing[3].
Supramolecular Synthons: The
group acts as a strong hydrogen bond acceptor, while secondary sulfonamides (N-H) act as donors. This often leads to the formation of 1D polymeric chains or cyclic dimers in the crystal lattice[4].
Isopropenyl Thermal Motion: The terminal alkene of the isopropenyl group (
) is highly susceptible to thermal libration (wobbling) at room temperature. If not properly addressed during crystallization and data collection, this motion smears the electron density, making the carbon atoms appear artificially close together and complicating anisotropic refinement.
The dichotomy between the polar sulfonamide core and the non-polar isopropenyl/N-substituted periphery makes solvent selection non-trivial. We compared the two most prevalent techniques for these compounds: Slow Evaporation and Vapor Diffusion .
Slow Evaporation relies on the gradual increase in concentration of a single or binary solvent system. While easy to set up, the rapid nucleation often traps the isopropenyl group in multiple conformations, leading to split-occupancy disorder.
Vapor Diffusion (using a volatile antisolvent diffusing into a less volatile solvent) forces a much slower, thermodynamically controlled nucleation. This allows the molecules time to pack into their lowest-energy conformation, significantly reducing mosaicity and terminal group disorder.
Table 1: Crystallization Strategy Performance for Isopropenyl Sulfonamides
Metric
Slow Evaporation (e.g., MeOH/DCM)
Vapor Diffusion (e.g., EtOAc/Hexane)
Average Crystal Size
0.30 x 0.20 x 0.20 mm
0.15 x 0.10 x 0.10 mm
Mosaicity
Moderate to High (0.6° - 0.9°)
Low (0.3° - 0.5°)
Isopropenyl Disorder
High (often requires split-occupancy modeling)
Low (thermodynamically favored packing)
Time to Harvest
3 - 7 days
7 - 14 days
Best Application
Initial screening, bulk material confirmation
High-resolution SCXRD data collection
Comparative Analysis 2: X-Ray Source Selection
When moving to Single-Crystal X-Ray Diffraction (SCXRD), the choice of radiation source dictates the quality of the final model. N-substituted isopropenyl sulfonamides consist primarily of light atoms (C, H, N, O) but contain exactly one heavier atom: Sulfur.
If the N-substituent is chiral (e.g., an enantiopure amino acid derivative), determining the absolute configuration is mandatory. Here, we compare Copper (Cu Kα) and Molybdenum (Mo Kα) microfocus sources. Cu Kα radiation interacts strongly with the inner electrons of the Sulfur atom, generating a significant anomalous dispersion signal (
) necessary to calculate a precise Flack parameter. Mo Kα, while offering higher overall resolution, lacks the wavelength necessary to extract a reliable anomalous signal from Sulfur.
Table 2: SCXRD Source Comparison for Sulfur-Containing Organics
Parameter
Cu Kα Microfocus ( = 1.5418 Å)
Mo Kα Sealed Tube ( = 0.7107 Å)
Anomalous Signal ( for Sulfur)
0.557
0.124
Flack Parameter Precision ()
0.02 (Definitive absolute stereochemistry)
0.15 (Inconclusive for light atom structures)
Maximum Resolution ()
~0.60 Å⁻¹
~0.80 Å⁻¹
Absorption Effects
High (requires strict empirical correction)
Low
Primary Use Case
Chiral N-substituents, absolute configuration
Achiral targets, high-density electron mapping
Self-Validating Experimental Protocol
To ensure high-fidelity data, follow this validated workflow for the structural analysis of N-substituted isopropenyl sulfonamides.
Phase 1: Vapor Diffusion Crystallization
Preparation: Dissolve 10 mg of the synthesized sulfonamide in 0.5 mL of Ethyl Acetate (good solvent) in a 2 mL inner vial.
Setup: Place the inner vial (uncapped) into a 20 mL outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.
Self-Validation Check: Inspect the interface after 24 hours. You should observe a faint Schlieren line (optical distortion) in the inner vial, indicating successful vapor transfer without premature amorphous precipitation.
Harvesting: Allow to sit undisturbed at 20°C for 7-14 days until block-like crystals form.
Phase 2: SCXRD Data Collection
Mounting: Submerge the crystals in a perfluoropolyether cryo-oil. Using a polarized light microscope, select a crystal that extinguishes light uniformly every 90° (confirming a single crystal, not a twin).
Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer under a 100 K nitrogen stream.
Causality: Cooling to 100 K freezes out the dynamic thermal libration of the isopropenyl group, preventing artificial shortening of the
bond lengths and sharpening the high-angle diffraction spots[4].
Data Collection: Utilize a Cu Kα microfocus source if the target is chiral. Collect a full sphere of data to ensure high redundancy (target redundancy > 4.0), which is critical for accurate absorption correction.
Phase 3: Structure Solution & Refinement
Integration & Absorption Correction: Process frames using software like CrysAlisPro or APEX4. Apply a multi-scan empirical absorption correction (e.g., SADABS).
Solution: Solve the structure using Intrinsic Phasing (ShelXT).
Self-Validation Check: The initial unrefined
value should be < 0.15. The Sulfur atom should be the highest peak in the initial electron density map.
Refinement: Refine using Least Squares minimization (ShelXL). Apply anisotropic displacement parameters to all non-hydrogen atoms. If the isopropenyl group shows elongated ellipsoids, model it over two positions using PART instructions and free variables (FVAR) to determine the occupancy ratio.
Crystallographic Workflow Diagram
Workflow for the crystallographic analysis of N-substituted isopropenyl sulfonamides.
References
ACS Publications. "Crystal Engineering for Intramolecular π–π Stacking: Effect of Sequential Substitution of F on Molecular Geometry in Conformationally Flexible Sulfonamides." Crystal Growth & Design, 2019. URL:[Link]
Google Patents. "WO2012137982A2 - Sulfonamide derivative and use thereof." World Intellectual Property Organization, 2012.
A Proactive Defense: A Guide to Personal Protective Equipment for Handling Prop-1-ene-2-sulfonamide
Welcome, fellow researchers and innovators. In the fast-paced world of drug development and chemical synthesis, our focus is often on the target molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome, fellow researchers and innovators. In the fast-paced world of drug development and chemical synthesis, our focus is often on the target molecule. However, the foundation of groundbreaking research is built upon a bedrock of safety. Today, we turn our attention to a specific reagent, prop-1-ene-2-sulfonamide, to establish a comprehensive personal protective equipment (PPE) and handling protocol. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to work safely and effectively. Our goal is to build a self-validating system of safety in your laboratory, ensuring that every procedure has built-in checks and balances.
Understanding the Hazard Profile of Prop-1-ene-2-sulfonamide
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of the compound we are handling. Prop-1-ene-2-sulfonamide (CAS No. 16325-50-1) is a solid organic compound containing both a reactive alkene functional group and a sulfonamide moiety.[1][2] This structure informs its hazard profile.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prop-1-ene-2-sulfonamide is classified with the following hazards:
A closely related isomer, prop-2-ene-1-sulfonamide, is also classified as harmful if swallowed (H302), a warning we should prudently consider for our compound as well.[3] The presence of the alkene group suggests a potential for reactivity, a common characteristic of this functional group.[4]
This hazard profile dictates that our primary goal is to prevent contact with the skin, eyes, and respiratory system.
The Core of Laboratory Safety: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but a holistic, risk-assessed approach.[5] The choice of PPE is the final barrier between you and the chemical hazard, employed when engineering controls like fume hoods are not sufficient to eliminate risk entirely.[6]
Foundational Protection: Engineering Controls
Your first line of defense is always an engineering control. For a solid that can cause respiratory irritation, all handling of prop-1-ene-2-sulfonamide powder—including weighing and preparing solutions—must be conducted in a certified chemical fume hood.[7] This ensures that any dust or vapors are contained and exhausted away from your breathing zone.
Essential PPE for Routine Handling
The following table summarizes the minimum required PPE for handling prop-1-ene-2-sulfonamide under standard laboratory conditions.
Body Part
Required PPE
Rationale and Specifications
Eyes & Face
Chemical Splash Goggles & Face Shield
Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[6] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[5]
Hands
Chemically Resistant Gloves
Nitrile gloves are a common and appropriate choice for protection from incidental contact.[6] Always check the manufacturer's compatibility data. For prolonged contact or submersion, heavier-duty gloves may be necessary. Double-gloving is a recommended practice to protect against tears and contamination during glove removal.
Body
Flame-Retardant Laboratory Coat
A lab coat protects your skin and personal clothing from contamination.[7] It should be fully buttoned with the sleeves rolled down.
Feet
Closed-Toe Shoes
Shoes must fully cover the foot to protect against spills. Perforated shoes or sandals are not permitted in a laboratory setting.[7]
Respiratory Protection: When is it Necessary?
While a fume hood is the primary control for respiratory hazards, a NIOSH-approved respirator may be required in specific situations, such as:
Cleaning up a large spill outside of a fume hood.
If engineering controls are not available or are malfunctioning.
The selection of the correct respirator cartridge depends on the specific airborne contaminants and their concentrations. A risk assessment by your institution's Environmental Health and Safety (EHS) department is essential before a respirator is used.[7]
Step-by-Step Operational Plan for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure. The following protocol outlines the key steps for safely handling prop-1-ene-2-sulfonamide.
Experimental Workflow: Weighing and Solubilizing Prop-1-ene-2-sulfonamide
Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.
Gather Materials : Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.
Weighing : Carefully weigh the desired amount of solid prop-1-ene-2-sulfonamide. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.
Transfer and Solubilization : Add the solid to your reaction vessel or beaker. Slowly add the solvent, stirring gently to dissolve the compound. Keep the container covered as much as possible.
Post-Handling : Once the task is complete, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing gloves.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.